4-Methyl-3-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitrophenol | |
|---|---|---|
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InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
| Record name | 3-NITRO-P-CRESOL | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.000632 [mmHg] | |
| Record name | 3-Nitro-p-cresol | |
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CAS No. |
2042-14-0, 68137-09-7 | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Nitro-p-cresol | |
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| Record name | 2(Or 4)-methyl-3-nitrophenol | |
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| Record name | 4-Methyl-3-nitrophenol | |
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| Record name | 3-nitro-p-cresol | |
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| Record name | 3-NITRO-P-CRESOL | |
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Foundational & Exploratory
4-Methyl-3-nitrophenol molecular weight and formula
An In-depth Technical Guide to 4-Methyl-3-nitrophenol: Properties, Synthesis, and Applications
Introduction
This compound, also known as 3-Nitro-p-cresol, is a pivotal organic intermediate characterized by its distinct chemical reactivity. This guide, prepared from the perspective of a Senior Application Scientist, delves into the essential technical aspects of this compound. Its molecular architecture, featuring a phenol ring substituted with methyl, hydroxyl, and nitro groups, renders it a versatile precursor in a multitude of synthetic applications. We will explore its fundamental physicochemical properties, dissect validated synthesis methodologies, and examine its significant role in the development of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's scientific and practical value.
Chapter 1: Physicochemical Properties and Molecular Characteristics
The utility of this compound in chemical synthesis is a direct consequence of its molecular structure and resulting physical properties. The interplay between the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group dictates its reactivity, acidity, and solubility.
The hydroxyl group (-OH) makes the compound acidic and provides a reactive site for etherification and esterification. The nitro group (-NO2), a strong deactivating group, influences the aromatic ring's susceptibility to electrophilic substitution and is a key chromophore in dye applications. The methyl group (-CH3) provides steric influence and can be a site for further functionalization.
A summary of its core quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 2042-14-0 | [2] |
| Appearance | Pale Yellow Crystalline Powder | [4] |
| Melting Point | 78-81 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in Methanol, Ethyl Acetate | [4] |
| pKa | 8.66 ± 0.10 (Predicted) | [4] |
| Synonyms | 3-Nitro-p-cresol, 4-Hydroxy-2-nitrotoluene, 3-Nitro-4-methylphenol | [2][5] |
Chapter 2: Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the available starting materials, required purity, and scale of production. Below are two field-proven protocols, explained with an emphasis on the chemical logic behind each step.
Method A: Nitration of p-Cresol (Industrial Approach)
This route is common in industrial settings due to the low cost of the starting material, p-cresol. However, direct nitration of p-cresol is problematic as the phenol group is highly activating and susceptible to oxidation by nitric acid, leading to a mixture of products and potential degradation. Therefore, a protection-nitration-deprotection strategy is employed for a clean and high-yield synthesis.
Causality of Experimental Choices:
-
Protection Step (Esterification): The hydroxyl group is first protected, typically by converting it into a carbonate ester.[6] This is crucial because it deactivates the ring slightly and protects the -OH group from the harsh oxidative conditions of nitration, thereby preventing unwanted side reactions and ensuring the nitro group is directed to the desired position (ortho to the hydroxyl group).
-
Nitration: With the hydroxyl group masked, nitration proceeds more selectively. The reaction is conducted at a low temperature (0-5 °C) to control the exothermic reaction and minimize the formation of dinitro byproducts.[6]
-
Deprotection (Hydrolysis): The protecting group is removed by hydrolysis under basic conditions (e.g., using Na₂CO₃) to regenerate the hydroxyl group and yield the final product.[6]
Experimental Protocol:
-
Esterification: In a suitable reactor, add p-methylphenol to an aqueous solution of sodium hydroxide. Heat the mixture to 40-50 °C. Carefully introduce phosgene while maintaining the temperature. After the reaction is complete, wash the organic layer with NaOH solution and dry to obtain the carbonate ester intermediate.[6]
-
Nitration: Cool a reactor containing industrial sulfuric acid to 0-5 °C using an ice-salt bath. Slowly add the carbonate ester from the previous step. Quantitatively drip in a nitrosonitric acid mixture at a controlled rate, ensuring the temperature does not exceed 5 °C. Continue the reaction for 2 hours after the addition is complete.[6]
-
Hydrolysis: Transfer the nitro-ester intermediate to a separate reactor containing a sodium carbonate (Na₂CO₃) solution. Heat the mixture for 2-4 hours to facilitate hydrolysis.[6]
-
Purification: Cool the hydrolyzed solution to 8-10 °C and acidify with hydrochloric acid (1:1) to precipitate the crude this compound. The resulting solid is collected by centrifugation and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Method B: Diazotization of 4-Methyl-3-nitroaniline (Laboratory Scale)
This method is an excellent choice for laboratory-scale synthesis, starting from the corresponding aniline derivative. It leverages the well-established Sandmeyer-type reaction chemistry.
Causality of Experimental Choices:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[4]
-
Hydrolysis: The diazonium salt is then hydrolyzed by heating the solution. The diazonium group is an excellent leaving group (-N₂) and is readily displaced by water to form the corresponding phenol.[4]
Experimental Protocol:
-
Dissolve 4-methyl-3-nitroaniline (1.0 eq) in a 3:1 mixture of sulfuric acid and water. Heat the mixture to 100 °C for 30 minutes to ensure complete dissolution and protonation.[4]
-
Cool the resulting solution to 0 °C in an ice bath.[4]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature at 0 °C throughout the addition.[4]
-
After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.[4]
-
Heat the reaction mixture to reflux to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture and perform an extraction with ethyl acetate.[4]
-
Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
Purify the crude product via column chromatography (e.g., petroleum ether:ethyl acetate 9:1) to yield pure this compound as a yellow solid.[4]
Synthesis Workflow Diagram:
Chapter 3: Key Applications in Research and Industry
The strategic placement of reactive functional groups makes this compound a valuable building block in several high-value chemical industries.
-
Pharmaceutical Manufacturing: It serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] The nitro group can be readily reduced to an amine, which is a common functional group in many drug molecules, allowing for the subsequent formation of amides, sulfonamides, or other functionalities. The phenolic hydroxyl group can be converted to an ether, providing another point of diversification in drug discovery and development.[3][7]
-
Agrochemical Development: In the agricultural sector, this compound is a precursor for a range of herbicides and pesticides.[7][8] Its structure can be incorporated into larger molecules designed to target specific biological pathways in weeds or pests.
-
Cosmetics and Dyes: The compound is an indispensable intermediate in hair dye chemical synthesis.[1] The aromatic nitro structure is a key component of many disperse dyes. It can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of stable and vibrant azo dyes for the textile and cosmetics industries.[8]
Application Pathways Diagram:
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Technical Monograph: Thermodynamic & Physicochemical Profile of 4-Methyl-3-nitrophenol
[1]
Executive Summary
4-Methyl-3-nitrophenol (CAS 2042-14-0), also known as 3-nitro-p-cresol, serves as a critical intermediate in the synthesis of agrochemicals (organophosphorus pesticides), azo dyes, and pharmaceutical precursors.[1][2] Its utility is defined by the specific orientation of the nitro group meta to the hydroxyl moiety, a structural motif that imparts unique electronic properties compared to its more common isomer, 2-nitro-p-cresol.
This guide provides a rigorous analysis of the compound's thermodynamic phase transitions, specifically its melting and boiling points, grounded in intermolecular mechanic theory. It further details field-validated protocols for synthesis, purification, and analytical verification, ensuring reproducibility in research and development environments.
Physicochemical Characterization
The thermal behavior of this compound is governed by the interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the phenolic ring. Unlike ortho-nitrophenols, which exhibit strong intramolecular hydrogen bonding (lowering boiling points and increasing volatility), the meta-orientation in this compound facilitates intermolecular hydrogen bonding, resulting in a higher melting point and lower volatility.
Table 1: Core Physicochemical Properties[1]
| Property | Value | Experimental Condition / Context |
| Melting Point (MP) | 78 – 81 °C | Standard atmospheric pressure; sharp transition indicates high purity. |
| Boiling Point (BP) | ~270 – 278 °C | Theoretical/Extrapolated at 760 mmHg. Warning: Decomposes near BP. |
| pKa | 8.66 ± 0.10 | Predicted.[3][4] More acidic than p-cresol (10.2) due to -I effect of NO₂. |
| LogP | 2.18 | Lipophilic; indicates good membrane permeability for biological applications. |
| Solubility (Water) | ~1.34 g/L (25 °C) | Low in cold water; significantly higher in hot water (>80 °C). |
| Solubility (Organic) | High | Soluble in ethanol, ethyl acetate, chloroform, and diethyl ether. |
| Appearance | Yellow Crystalline Solid | Prismatic crystals from ethanol/water. |
Thermodynamic Analysis & Intermolecular Forces
Melting Point Mechanics (78–81 °C)
The melting point of this compound is distinct from its isomers due to crystal packing efficiency.
-
Intermolecular Hydrogen Bonding: The hydroxyl proton acts as a donor to the nitro oxygen of a neighboring molecule. This forms a polymeric network in the solid state, requiring significant thermal energy to disrupt.
-
Steric Factors: The methyl group at the para position (relative to OH) and the nitro group at the meta position create a specific steric bulk that prevents the "slipping" of planes seen in planar aromatics, contributing to a stable crystal lattice.
Boiling Point & Thermal Instability
While the theoretical boiling point is calculated between 266–278 °C, practical distillation at atmospheric pressure is hazardous.
-
Decomposition Risk: Nitro-substituted phenols are prone to thermal decomposition before reaching their boiling points. The nitro group can act as an internal oxidizer at high temperatures (>200 °C), leading to rapid evolution of NOx gases.
-
Vacuum Distillation: If distillation is required, it must be performed under reduced pressure (e.g., < 10 mmHg) to lower the boiling point below the decomposition threshold.
Experimental Synthesis & Purification Protocols
High-purity this compound is difficult to obtain via direct nitration of p-cresol due to the directing power of the hydroxyl group, which favors the ortho position (yielding 2-nitro-p-cresol). Therefore, indirect routes are required for high yield and specificity.
Synthesis Route: Hydrolysis of Diazonium Salt
This method is preferred for laboratory-scale synthesis as it ensures regioselectivity.
Reaction Scheme:
-
Precursor: 4-Methyl-3-nitroaniline.[4]
-
Diazotization: Reaction with NaNO₂ in H₂SO₄ at 0 °C.
-
Hydrolysis: Heating the diazonium salt in aqueous acid to replace -N₂⁺ with -OH.
Figure 1: Regioselective synthesis pathway via diazonium intermediate.
Purification Protocol: Differential Solubility Recrystallization
Because the main impurity is often the starting aniline or isomeric nitrophenols, recrystallization utilizing the steep solubility curve in water is the most effective purification method.
Step-by-Step Methodology:
-
Dissolution: Suspend crude this compound in distilled water (ratio: 10 mL water per 1 g solid).
-
Heating: Heat the mixture to 90–95 °C. The yellow solid should dissolve completely. If insoluble particles remain, filter hot (using a pre-warmed funnel).
-
Slow Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: Long, prismatic yellow needles will form.
-
Filtration: Filter the crystals using vacuum filtration. Wash with a small amount of ice-cold water.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel. Do not oven dry above 50 °C to avoid surface oxidation or sublimation.
Analytical Validation
To confirm the identity and purity of the isolated compound, compare experimental data against these standards:
-
1H NMR (400 MHz, CDCl₃):
-
δ 10.5 (s, 1H, -OH) – Broad singlet, chemical shift varies with concentration.
-
δ 7.48 (d, 1H, Ar-H) – Proton at C2 (between NO₂ and Methyl).
-
δ 7.17 (d, 1H, Ar-H) – Proton at C5.
-
δ 7.01 (dd, 1H, Ar-H) – Proton at C6.
-
δ 2.48 (s, 3H, -CH₃).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [50:50 Isocratic].
-
Detection: UV at 280 nm (Phenolic absorption).
-
Retention Time: Distinct from p-cresol (earlier eluting) and 2-nitro-p-cresol (later eluting due to intramolecular H-bonding).
-
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects. |
Critical Handling Note: Nitrophenols can be shock-sensitive if allowed to dry out completely in the presence of heavy metal salts (forming picrates). Always use glass or plastic spatulas; avoid metal contact during synthesis. Store in amber glass to prevent photo-degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol. Retrieved January 31, 2026, from [Link]
-
NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]
-
Dong, S. L., & Cheng, X. (2012).[5] 3-Methyl-4-nitrophenol.[2][6][7] Acta Crystallographica Section E: Structure Reports Online, 68(2), o518.[5] [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Selective Synthesis of 4-Methyl-3-nitrophenol: The Carbonate Steering Pathway
[1]
Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 2042-14-0) Starting Material: p-Cresol (4-Methylphenol) Primary Challenge: Electronic directing effects.[1]
-
Direct Nitration: The -OH group strongly activates the ortho positions (2,6).[1] Direct nitration of p-cresol yields 2-nitro-p-cresol as the major product (>90%), with the 3-nitro isomer appearing only as a trace impurity.[1]
-
The Solution: Converting p-cresol into Di-p-tolyl carbonate .[1] The bulky carbonate group (
) serves two functions:
Reaction Scheme & Logic Flow
The following Graphviz diagram illustrates the divergent pathways of p-cresol nitration, highlighting the mechanism of the Carbonate Route.
Caption: Divergent nitration pathways. The Carbonate Route (Green) utilizes steric bulk to shift substitution from the 2-position to the 3-position.[1]
Detailed Experimental Protocol (Carbonate Route)
This protocol is adapted from industrial patent methodologies (CN1566074A, US3911031A) optimized for laboratory reproducibility.[1]
Phase 1: Protection (Synthesis of Di-p-tolyl Carbonate)
Objective: Mask the hydroxyl group and introduce steric bulk.[1]
-
Reagents:
-
Procedure:
-
Dissolve p-cresol in the NaOH solution in a reactor cooled to 0–5°C.
-
Safety Note: If using triphosgene, dissolve in DCM and add dropwise.[1] If using phosgene gas, bubble slowly with rigorous off-gas scrubbing.[1]
-
Stir for 2 hours. The product, Di-p-tolyl carbonate, precipitates or remains in the organic layer depending on solvent choice.[1]
-
Workup: Wash the organic layer with water, dry over MgSO₄, and concentrate.[1] Recrystallize from ethanol if necessary.
-
Checkpoint: Melting point of Di-p-tolyl carbonate is ~115°C.[1]
-
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the 3-position.[1]
-
Reagents:
-
Di-p-tolyl carbonate (from Phase 1)[1]
-
Sulfuric Acid (98%, Solvent/Catalyst)
-
Nitric Acid (98%, Fuming) or Mixed Acid (HNO₃/H₂SO₄)
-
-
Procedure:
-
Dissolve Di-p-tolyl carbonate in concentrated H₂SO₄ at 0°C. The solution must be homogeneous.
-
Add Nitric Acid (2.1 eq) dropwise, maintaining internal temperature strictly between 0°C and 5°C .[1]
-
Mechanism:[3][4][5][6][7][8] The bulky carbonate blocks the ortho positions.[1] The nitronium ion attacks the 3-position (ortho to methyl).[1]
-
Stir for 2–3 hours at 5°C.
-
Quench: Pour the reaction mixture onto crushed ice. The nitrated carbonate, Bis(3-nitro-4-methylphenyl) carbonate , will precipitate as a pale yellow solid.[1]
-
Filtration: Filter the solid and wash with cold water until neutral pH.[1]
-
Phase 3: Hydrolysis & Isolation
Objective: Remove the carbonate linker to release the target phenol.[1]
-
Reagents:
-
Procedure:
-
Suspend the nitrated carbonate in 10% NaOH solution.[1]
-
Heat to 60–80°C for 1 hour. The solid will dissolve as the phenolates form.[1]
-
Observation: The solution turns deep yellow/orange (phenolate color).[1]
-
Cool to room temperature.[1]
-
Acidification: Slowly add HCl (6M) until pH < 2. The target This compound will precipitate.[1][5]
-
Purification: Filter the crude solid.[1] Recrystallize from ethanol/water (1:1) or toluene.[1]
-
Data Summary Table
| Parameter | Direct Nitration | Carbonate Route |
| Major Product | 2-Nitro-p-cresol | This compound |
| Selectivity (3-isomer) | < 5% | > 85% |
| Key Intermediate | None | Di-p-tolyl Carbonate |
| Reaction Temp | -5 to 0°C | 0 to 5°C (Nitration) |
| Yield (Overall) | N/A (Wrong isomer) | 65–75% |
Alternative Route: Diazotization (High Purity Standard)
If the Carbonate Route is not feasible due to phosgene restrictions, the Diazotization of 4-methyl-3-nitroaniline is the preferred lab-scale alternative.[1] This route guarantees structural certainty but requires a different precursor.[1]
-
Precursor: 4-Methyl-3-nitroaniline (commercially available or from p-toluidine nitration).[1]
-
Protocol:
-
Diazotization: Dissolve amine in H₂SO₄/H₂O.[1][9] Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.[1]
-
Hydrolysis: Add the cold diazonium solution dropwise into boiling dilute sulfuric acid (150°C).
-
Result: The
group is replaced by . -
Note: This method is excellent for generating analytical standards but less atom-efficient for large-scale synthesis compared to the carbonate route.[1]
-
References
-
Patent (Carbonate Route): Zhu, X., et al. "4-methyl-3-nitrophenols and preparation method thereof."[1] CN1566074A, 2005.[1] Link
-
Patent (Carbonate Route): "Production of 3-nitro-p-cresol-(1)." US Patent 3,911,031, 1975.[1] Link
-
Alternative (Dilute Acid): "Nitration of para cresol." US Patent 2,136,187, 1938.[1] Link
-
Crystallography & Structure: Dong, S. L., & Cheng, X.[1][6] "3-Methyl-4-nitrophenol."[1][6][9][10][11] Acta Crystallographica Section E: Structure Reports Online, 68(2), o518, 2012.[1][6] Link
-
Product Data: "this compound." Sigma-Aldrich Product No. 139815.[1] Link
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An In-depth Technical Guide to the Toxicological Profile of Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrophenols, a class of aromatic compounds, are widely used in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Their prevalence in industrial applications raises significant concerns regarding their potential impact on human health and the environment. This technical guide provides a comprehensive overview of the toxicological profile of nitrophenols, with a primary focus on 4-nitrophenol, the most studied isomer.[3] The document delves into the mechanisms of toxicity, metabolic pathways, key toxicological endpoints, and methodologies for their assessment, offering a critical resource for professionals in toxicology, drug development, and environmental science.
Introduction to Nitrophenols: Isomers and Applications
Nitrophenols exist in three isomeric forms: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-).[1] While all isomers are of toxicological interest, the majority of research has concentrated on 4-nitrophenol due to its widespread use and detection in environmental and biological samples.[3][4] These compounds serve as crucial intermediates in the synthesis of a diverse range of commercial products. For instance, 4-nitrophenol is a precursor in the manufacture of acetaminophen, fungicides, and dyes.[5] The primary anthropogenic source of nitrophenols in the atmosphere is vehicular exhaust.[1]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of nitrophenols, particularly 4-nitrophenol, have been primarily studied in animal models.
Absorption: 4-nitrophenol is rapidly absorbed following oral and dermal exposure.[6]
Distribution: Upon absorption, 4-nitrophenol is distributed to various tissues, with the highest concentrations found in the gastrointestinal tract, kidneys, and liver.[6]
Metabolism: Nitrophenols undergo extensive Phase I and Phase II metabolism, primarily in the liver.[6] Phase I reactions, mediated by cytochrome P450 enzymes, include oxidation to nitroquinones and nitrocatechols, and reduction to aminophenols.[6] Subsequently, the parent compounds and their Phase I metabolites undergo Phase II conjugation reactions, forming glucuronide and sulfate conjugates.[6]
Excretion: The metabolites of nitrophenols are rapidly excreted, mainly in the urine.[6] The elimination half-life of 4-nitrophenol is approximately 4 hours.[6]
Caption: Generalized metabolic pathway of nitrophenols.
Core Mechanisms of Toxicity
The toxic effects of nitrophenols are primarily attributed to two key mechanisms: the uncoupling of oxidative phosphorylation and the induction of oxidative stress.
Uncoupling of Oxidative Phosphorylation
Nitrophenols, particularly dinitrophenols, are well-known uncouplers of oxidative phosphorylation.[7][8] This process disrupts the mitochondrial proton gradient, which is essential for ATP synthesis.[9][10] By transporting protons across the inner mitochondrial membrane, nitrophenols dissipate the proton motive force, leading to a decrease in ATP production and the release of energy as heat.[9][10] This mechanism underlies the observed hyperthermia and increased metabolic rate associated with nitrophenol toxicity.[11]
Caption: Mechanism of oxidative phosphorylation uncoupling by nitrophenols.
Oxidative Stress and Methemoglobinemia
Exposure to nitrophenols can lead to the formation of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. A significant hematological effect of nitrophenol exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[1][11] This leads to cyanosis (a bluish discoloration of the skin and mucous membranes) and, in severe cases, can cause tissue hypoxia.[11][12]
Key Toxicological Endpoints
The toxicity of nitrophenols manifests in various organs and systems. The most sensitive endpoints of toxicity are considered to be effects on body weight, the hematological system, and the eyes.[3][13]
| Toxicological Endpoint | Species | Route of Exposure | Observed Effects | Reference |
| Body Weight | Rodents | Oral (acute) | Decreased body weight | [3] |
| Hematological | Rats | Inhalation (acute) | Methemoglobinemia | [5][11] |
| Ocular | Rats | Inhalation | Corneal opacity, cataracts | [13] |
| Dermal | Animals | Dermal | Skin irritation | [14] |
| Neurological | Humans | Inhalation/Ingestion (acute) | Headaches, drowsiness, confusion | [5][11] |
| Gastrointestinal | Humans | Ingestion (acute) | Nausea, vomiting, abdominal pain | [5][15] |
Table 1: Summary of Key Toxicological Endpoints of Nitrophenols
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of nitrophenols remains an area of active investigation.
-
Genotoxicity: In vitro studies have shown that 4-nitrophenol is generally not mutagenic in bacterial reverse mutation assays (Ames test).[3] However, some evidence suggests it may have clastogenic (chromosome-damaging) effects in mammalian cells in vitro.[16] An in vivo mouse micronucleus study with 4-nitrophenol was negative, suggesting that the in vitro clastogenicity may not be expressed in a whole-animal system.[16]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has not classified 4-nitrophenol for its potential carcinogenicity.[5] Animal studies on the carcinogenicity of nitrophenols are limited.[3] A dermal study in mice with 4-nitrophenol did not show any exposure-related increases in neoplasms.[17]
Methodologies for Toxicological Assessment
A variety of analytical methods are employed to detect and quantify nitrophenols and their metabolites in biological and environmental samples.
Biological Sample Analysis
Protocol: UPLC-MS/MS for Nitrophenol Metabolites in Urine
This protocol outlines a sensitive method for the quantification of nitrophenol metabolites.[18]
-
Sample Preparation:
-
To a 1 mL urine sample, add an internal standard (e.g., isotope-labeled nitrophenol).
-
For total nitrophenol analysis (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[19]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a reversed-phase UPLC column for efficient separation of isomers.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for precise and sensitive quantification.[18]
-
Environmental Sample Analysis
Commonly used methods for detecting nitrophenols in environmental matrices like water and soil include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS).[21]
Regulatory Standards and Guidelines
Several national and international agencies have established guidelines and regulations for nitrophenol exposure, although specific occupational exposure limits are not universally established.[11][24] The EPA requires reporting for environmental releases of 100 pounds or more of nitrophenols.[25]
Conclusion
Nitrophenols present a complex toxicological profile characterized by their ability to uncouple oxidative phosphorylation and induce oxidative stress, leading to a range of adverse health effects. While 4-nitrophenol is the most extensively studied isomer, further research is needed to fully characterize the toxicological profiles of 2- and 3-nitrophenol. A thorough understanding of their toxicokinetics, mechanisms of action, and key toxicological endpoints is crucial for accurate risk assessment and the development of effective safety and regulatory measures. The analytical methodologies detailed in this guide provide the necessary tools for monitoring exposure and advancing our knowledge of these environmentally and industrially significant compounds.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. [Link]
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New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: 4-Nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols - Public Health Statement. [Link]
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American Industrial Hygiene Association (AIHA). (2023). New Toxicological Profile Published for Nitrophenols. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Table 7-1, Regulations and Guidelines Applicable to Nitrophenols. In Toxicological Profile for Nitrophenols. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2001). ToxFAQs for Nitrophenols. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In Toxicological Profile for Nitrophenols. [Link]
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PubMed. (2010). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. [Link]
-
GovInfo. (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. [Link]
-
PubChem. (n.d.). Nitrophenols. [Link]
-
Taylor & Francis. (n.d.). Nitrophenol – Knowledge and References. [Link]
-
PubMed Central (PMC). (2021). AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. [Link]
-
Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. [Link]
-
PubMed. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Chapter 6. ANALYTICAL METHODS. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
PubMed Central (PMC). (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
-
National Institutes of Health (NIH). (1951). Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m- and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. [Link]
-
U.S. Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria For Nitrophenols. [Link]
-
ResearchGate. (1967). The Mechanism of Uncoupling of Oxidative Phosphorylation by 2,4-Dinitrophenol. [Link]
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-
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
-
YouTube. (2024). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). [Link]
-
Wikipedia. (n.d.). Uncoupler. [Link]
-
MDPI. (2022). The Uncoupling Proteins: A Systematic Review on the Mechanism Used in the Prevention of Oxidative Stress. [Link]
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Environmental Fate and Degradation of 4-Methyl-3-nitrophenol: A Technical Guide
The following technical guide details the environmental fate, physicochemical behavior, and degradation mechanisms of 4-Methyl-3-nitrophenol (CAS 2042-14-0).
Executive Summary
This compound (also known as 3-nitro-p-cresol or 4m3NP ) is a nitro-aromatic pollutant primarily associated with atmospheric particulate matter (PM2.5), biomass burning, and vehicle exhaust emissions.[1][2] Unlike its structural isomer 3-methyl-4-nitrophenol (a major metabolite of the pesticide Fenitrothion), this compound exhibits significant recalcitrance to microbial biodegradation in standard screening tests. Its environmental fate is driven largely by abiotic mechanisms , specifically photolysis and atmospheric transport, rather than biological mineralization.
This guide distinguishes the specific degradation pathways of CAS 2042-14-0, providing researchers with verified physicochemical data, photolytic mechanisms (HONO formation), and experimental protocols for fate assessment.
Chemical Identity & Isomer Distinction
A critical source of error in environmental literature is the confusion between this compound and its isomer, 3-methyl-4-nitrophenol. The distinction is vital for predicting fate, as the position of the nitro group governs enzymatic accessibility.
| Feature | This compound (Target) | 3-Methyl-4-nitrophenol (Comparator) |
| CAS Number | 2042-14-0 | 2581-34-2 |
| Synonym | 3-Nitro-p-cresol | 4-Nitro-m-cresol |
| Structure | Methyl at C4, Nitro at C3 (Ortho to methyl) | Methyl at C3, Nitro at C4 (Para to OH) |
| Primary Source | Combustion (Diesel, Biomass), Dye Intermediate | Fenitrothion degradation (Hydrolysis) |
| Biodegradability | Recalcitrant (0% in MITI tests) | Rapidly Biodegradable (via Burkholderia sp.)[3] |
| Log Kow | ~2.18 - 2.48 | ~2.1 - 2.4 |
| pKa | 8.6 (Predicted) | 7.3 (Acidic due to p-nitro resonance) |
Physicochemical Partitioning
The fate of this compound is dictated by its partitioning between the gas phase, aqueous phase, and particulate matter.
-
Atmospheric Partitioning: Due to its low vapor pressure (solid phase at ambient temperatures) and moderate polarity, 4m3NP preferentially partitions into atmospheric aerosols (PM2.5) . It is often detected in winter aerosols where biomass burning is prevalent.
-
Aqueous Solubility: Slightly soluble (~1.3 g/L), allowing for wet deposition (rainout) into surface waters.
-
Sorption: With a Log Kow of ~2.2, it exhibits moderate mobility in soil but will sorb to organic-rich sediments, potentially persisting due to lack of biodegradation.
Abiotic Degradation: The Dominant Pathway
In the absence of rapid biodegradation, photolysis becomes the primary sink for this compound.
Mechanism: Photochemical HONO Formation
Upon irradiation (UV-A/Blue light), this compound undergoes an intramolecular hydrogen transfer or nitro-nitrite rearrangement. This process is environmentally significant because it releases Nitrous Acid (HONO) , a precursor to the hydroxyl radical (
Mechanism Steps:
-
Excitation: Absorption of a photon promotes the molecule to an excited triplet state.
-
Rearrangement: The nitro group (-NO
) rearranges to a nitrite form (-ONO) or interacts with the ortho-methyl group (steric proximity effect). -
Homolysis: The O-NO bond cleaves, releasing
NO or HONO (in the presence of water). -
Product Formation: The aromatic ring is hydroxylated or converted to a quinone-like species (e.g., methyl-benzoquinone derivatives).
Figure 1: Photolytic degradation pathway of this compound leading to HONO emission.
Biotic Degradation: The Metabolic Barrier
Unlike its isomer, this compound is resistant to microbial attack.
-
MITI Test Data: Standard "Ready Biodegradability" tests (OECD 301C equivalent) report 0% degradation over 14 days .[4]
-
Structural Hindrance: The nitro group at the meta position (relative to the hydroxyl) and ortho position (relative to the methyl) creates steric hindrance that blocks the action of common nitroreductases and monooxygenases that typically initiate ring cleavage in nitrophenols.
-
Implication: In wastewater treatment plants (WWTPs), this compound is likely to pass through secondary treatment unchanged unless Advanced Oxidation Processes (AOPs) are employed.
Experimental Protocols
Protocol A: Determination of Photochemical HONO Production
Objective: To quantify the release of HONO during the photolysis of this compound.
Materials:
-
Xe-arc lamp (Solar simulator) equipped with UV cut-off filters (
nm). -
Thermostatted quartz reactor (25°C).
-
Derivatization reagent: Sulfanilamide (SA) and N-(1-naphthyl)ethylenediamine (NED) (Griess Reagent).
Workflow:
-
Preparation: Dissolve this compound in pure water (pH adjusted to 4.0 with HClO
to mimic aerosol acidity) to a concentration of 50 M. -
Irradiation: Place the solution in the quartz reactor. Irradiate for set intervals (0, 15, 30, 60 min).
-
Sampling: Withdraw 1 mL aliquots at each time point.
-
Derivatization: Immediately mix aliquot with 100
L of SA solution (1% w/v in 2M HCl) and 100 L of NED solution (0.1% w/v). -
Incubation: Allow the mixture to react for 15 minutes in the dark (formation of azo dye).
-
Quantification: Measure absorbance at 540 nm using a spectrophotometer. Calculate [HONO] using a standard curve prepared with NaNO
. -
Control: Run a dark control to ensure no thermal hydrolysis occurs.
Protocol B: HPLC-UV/Vis Analysis of Degradation
Objective: To monitor the loss of the parent compound.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., NUCLEODUR C18 Gravity, 150 x 4.6 mm, 5
m). -
Mobile Phase: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (aromatic ring) and 350 nm (nitro group specific).
-
Retention Time: Expect elution around 6–8 minutes (verify with standard).
Toxicity Profile
-
Aquatic Toxicity: Toxic to green algae (Chlorella vulgaris) and ciliates (Tetrahymena pyriformis).
-
Mechanism: Uncoupling of oxidative phosphorylation and oxidative stress generation.
-
Endocrine Disruption: Flagged as a potential anti-androgen in QSAR screenings, necessitating careful handling during drug development or environmental testing.
References
-
National Institute of Technology and Evaluation (NITE). (1971). Biodegradation Data of Existing Chemicals Based on the CSCL Japan: this compound (CAS 2042-14-0).[1][7][8] Retrieved from [Link]
-
Barsotti, F., et al. (2017). Photochemical formation of nitrite/nitrous acid (HONO) upon irradiation of nitrophenols in aqueous solution and in viscous flows. Environmental Science & Technology.[1][9] (Contextual grounding on nitrophenol photolysis).
-
Harrison, M. A. J., et al. (2005).[10] Atmospheric chemistry of nitrophenols: Kinetics of the reaction of 2-nitrophenol and 4-methyl-2-nitrophenol with OH radicals. Atmospheric Environment.[1][2][11]
-
PubChem. (2024). Compound Summary: this compound (CAS 2042-14-0).[1][3][7][8] Retrieved from [Link]
- Dang, C., et al. (2019). The effect of structure and isomerism on the vapor pressures of organic molecules and its potential atmospheric relevance. Aerosol Science and Technology.
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chemical reactivity of the nitro group in 4-Methyl-3-nitrophenol
The following technical guide details the chemical reactivity profile of 4-Methyl-3-nitrophenol , focusing on the strategic manipulation of its nitro group for high-value synthetic transformations.
A Technical Guide for Drug Development & Synthesis [1][2]
Executive Summary
This compound (CAS: 2042-14-0) is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic landscape.[2] Its reactivity is defined by the interplay between the electron-withdrawing nitro group (
For researchers in drug discovery, this molecule is not merely a static intermediate but a divergent scaffold . The ortho-relationship between the nitro and methyl groups creates a "latent indole" motif, accessible via the Leimgruber-Batcho synthesis, while the nitro group itself serves as a gateway to functionalized anilines via chemo-selective reduction.
Structural & Electronic Analysis
The reactivity of the nitro group in this scaffold is governed by three primary electronic vectors:
-
Ortho-Methyl Activation (The Benzylic Effect): The 3-nitro group exerts a strong inductive (
) and mesomeric ( ) effect, significantly increasing the acidity of the benzylic protons on the 4-methyl group. This activation is the mechanistic cornerstone for enamine formation in indole synthesis. -
Meta-Hydroxyl Deactivation: The 1-hydroxyl group is meta to the nitro group. Unlike ortho or para isomers, the
group does not directly conjugate with the nitro group to stabilize a negative charge (e.g., in nucleophilic aromatic substitution). However, it enriches the overallngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -system, making the ring resistant to nucleophilic attack ( ) at the nitro position unless the hydroxyl is alkylated or the ring is further activated. -
Chemo-Selectivity Challenges: The acidity of the phenol (
) requires careful handling. Base-mediated reactions (like Bartoli or Leimgruber-Batcho) will initially deprotonate the phenol, forming a phenoxide anion that alters solubility and electron density. Protection (e.g., benzyl ether) is often a prerequisite for high-yield conversions.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Visualization: Reactivity Vectors
Figure 1: Functional relationship map showing the activation of the methyl group by the nitro moiety.[2]
Core Transformation 1: Indole Synthesis (The Nitro-Methyl Axis)
The most valuable application of this compound in drug development is its conversion into substituted indoles. Depending on the method chosen, the regiochemistry of the final indole changes drastically.
A. Leimgruber-Batcho Indole Synthesis (Target: 6-Hydroxyindole)
This protocol exploits the acidity of the 4-methyl protons activated by the 3-nitro group. It is the preferred route for synthesizing 6-hydroxyindole derivatives, which are precursors for serotonin and melatonin analogs.
-
Mechanism: Condensation with DMF-DMA forms a trans-
-dimethylaminostyrene intermediate, followed by reductive cyclization.[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Regiochemistry: The methyl carbon becomes C2 of the indole; the nitro nitrogen becomes N1. The phenolic oxygen remains at position 6.
Experimental Protocol (Optimized):
-
Protection: Convert this compound to 4-methyl-3-nitroanisole (using
) or a benzyl ether to prevent phenoxide interference.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Enamine Formation:
-
Reagents:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Pyrrolidine (catalytic).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Conditions: Heat to
in DMF for 4–6 hours. Deep red color indicates enamine formation. -
Note: Removal of methanol (by-product) drives the equilibrium.
-
-
Reductive Cyclization:
-
Method A (Catalytic):
(50 psi),ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , Methanol/Benzene. -
Method B (Chemical):
powder, Acetic Acid, Silica gel support (gentler on labile groups).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Method C (Raney Ni): Raney Nickel, Hydrazine hydrate, Methanol (Rapid, exothermic).[2]
-
B. Bartoli Indole Synthesis (Target: 4-Hydroxy-7-methylindole)
This method uses vinyl Grignard reagents.[4][5] Unlike Leimgruber-Batcho, it does not consume the methyl group but utilizes the unsubstituted ortho-position (C2).
-
Mechanism: Attack of vinylmagnesium bromide on the nitro group, followed by [3,3]-sigmatropic rearrangement to the unsubstituted ortho carbon (C2).
-
Regiochemistry: The ring closes at C2.[2] The methyl group at C4 remains, ending up at position 7 of the indole. The hydroxyl group at C1 ends up at position 4.
-
Outcome: Yields 4-hydroxy-7-methylindole .
Visualization: Divergent Indole Pathways
Figure 2: Divergent synthesis of indole isomers based on reaction choice.
Core Transformation 2: Reduction to Aniline
Reduction of the nitro group yields 3-amino-4-methylphenol (also known as 3-amino-p-cresol). This is a critical intermediate for dyes and poly-functionalized drug scaffolds.
Chemo-Selectivity Considerations
The challenge is avoiding hydrogenolysis of the C-OH bond or saturation of the aromatic ring.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | Cleanest, 100% atom economy. | Risk of ring saturation if over-run.[2] | |
| Béchamp Reduction | Highly selective for | Generates iron sludge waste.[2] | |
| Catalytic Transfer | Green, reusable catalyst. | Requires catalyst preparation.[2] | |
| Dithionite | Mild, alkaline conditions. | Difficult workup (sulfur species).[2] |
Recommended Protocol: Catalytic Transfer Hydrogenation (Green Method)
This method avoids high-pressure hydrogen gas and uses a reusable ferrite catalyst.[2]
-
Catalyst:
(Copper ferrite), prepared via co-precipitation.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reaction:
-
Dissolve this compound (1 mmol) in water/ethanol.
-
Add
(5 mg).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add
(excess, 60 mM) dropwise. -
Monitor disappearance of yellow color (nitro) and appearance of colorless amine (approx. 9–15 mins).[2]
-
-
Workup: Magnetically separate the catalyst. Acidify carefully to pH 7 to precipitate product or extract with ethyl acetate.
Safety & Handling
-
Energetics: Like all nitro-cresols, this compound possesses significant decomposition energy.[2] While not a primary explosive, it should not be subjected to dry heat or friction, especially in the presence of strong bases where unstable nitronate salts can form.[2]
-
Toxicity: It is a known metabolite of the pesticide Fenitrothion. It is an irritant and potentially nephrotoxic.[2][6] Standard PPE (nitrile gloves, fume hood) is mandatory.
-
Storage: Store in amber glass to prevent photochemical degradation.
References
-
Leimgruber-Batcho Indole Synthesis: Leimgruber, W., & Batcho, A. D. (1971).[2][3] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry.
-
Bartoli Indole Synthesis: Bartoli, G., et al. (1989).[7][8] Reaction of nitroarenes with vinyl Grignard reagents: a new, general synthesis of indoles. Journal of the Chemical Society.[4]
-
Green Reduction Catalyst: Mai, Q.-D., et al. (2025).[2] Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. National Institutes of Health (NIH). [Link]
-
Synthesis of Hydroxyindoles: Tsyganov, D. V., et al. (2022).[2] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
-
Metabolite Analysis: Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. grokipedia.com [grokipedia.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
An In-depth Technical Guide to 4-Methyl-3-nitrophenol: Core Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 2042-14-0), a versatile aromatic compound. We will delve into its fundamental chemical properties, explore its critical role as a chemical intermediate in major industries, and present detailed methodologies for its synthesis and analysis. The focus is on providing actionable insights and validated protocols for professionals in research and development.
Compound Profile: Chemical and Physical Properties
This compound, also known as 3-Nitro-p-cresol or 4-Hydroxy-2-nitrotoluene, is a nitrophenol derivative whose molecular structure is key to its reactivity and utility.[1] The presence of the hydroxyl (-OH), methyl (-CH3), and nitro (-NO2) groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[1][2]
| Property | Value | Source(s) |
| CAS Number | 2042-14-0 | [3][4] |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Yellowish to brown crystalline solid | [5] |
| Melting Point | 78-81 °C | |
| Boiling Point | 276 °C | [6] |
| Synonyms | 3-Nitro-p-cresol, 4-Hydroxy-2-nitrotoluene | [2] |
Core Industrial Applications: A Versatile Intermediate
The primary industrial significance of this compound lies in its function as a key intermediate for synthesizing higher-value chemical products.[1][3] Its distinct molecular structure is leveraged across the pharmaceutical, agrochemical, and dye manufacturing sectors.[1][2][5]
Agrochemical Synthesis
This compound is an important building block in the production of various agrochemicals, including certain herbicides and insecticides.[2][3][5]
-
Organophosphorus Insecticides: The compound is a well-documented intermediate and a primary breakdown product (metabolite) of the organophosphorus insecticide Fenitrothion.[7][8][9] Understanding its role is crucial for both the synthesis of the parent compound and for environmental monitoring and toxicology studies, as its presence can indicate the degradation of Fenitrothion in soil and water.[8][10][11]
Pharmaceutical Intermediate
In medicinal chemistry and drug development, aromatic nitro compounds are foundational for creating a wide range of pharmaceuticals.[12] this compound serves as a precursor for various pharmaceutical compounds.[2][3][4] The nitro group can be readily reduced to an amino group (-NH2), which opens up a vast number of synthetic pathways for creating amine derivatives—a common feature in many Active Pharmaceutical Ingredients (APIs).[1] This transformation is a cornerstone for building more complex, biologically active molecules.
Dye and Pigment Manufacturing
The compound also finds use in the synthesis of dyes and pigments.[2][3][5] Its structure makes it a suitable precursor for producing azo dyes, which are a large class of colorful organic compounds used extensively in the textile industry.[2]
Key Synthetic Methodologies
The synthesis of this compound can be approached via several routes, depending on the desired scale and available starting materials. Below are two common methodologies.
Industrial Scale Synthesis from p-Cresol
A patented method for industrial production involves a multi-step process starting from p-cresol (4-methylphenol).[5] This route is designed for scalability and higher yield.[5] The core logic involves protecting the highly reactive hydroxyl group of p-cresol before performing the nitration step. This prevents the formation of unwanted byproducts and directs the nitro group to the desired position on the aromatic ring.
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Industrial Synthesis [5]
-
Esterification (Protection): Charge p-cresol into a reactor with an alkali solution. Introduce phosgene gas to form a carbonic ester intermediate. This step protects the hydroxyl group.
-
Nitration: In a separate reactor, prepare a nitrating mixture of industrial sulfuric acid and nitric acid. Cool the mixture to approximately 5°C. Slowly add the carbonic ester intermediate from the previous step to the nitrating mixture over 2-3 hours while maintaining the low temperature.
-
Quenching: After the reaction is complete, slowly add the reaction mixture to water to precipitate the crude nitro ester intermediate.
-
Hydrolysis (Deprotection): Transfer the crude nitro intermediate to a reactor with water and sodium carbonate (Na₂CO₃). Heat the mixture for 2-4 hours to hydrolyze the ester, liberating the hydroxyl group.
-
Acidification and Isolation: Cool the hydrolyzed solution to 8-10°C and acidify with hydrochloric acid (HCl). This causes the crude this compound to precipitate. Isolate the solid product via centrifugation.
-
Refining: The crude product is further purified, typically through recrystallization, to achieve a purity of greater than 98.5%.
Laboratory Scale Synthesis from 4-Methyl-3-nitroaniline
For research and smaller-scale synthesis, a common method is the diazotization of 4-methyl-3-nitroaniline followed by hydrolysis.[13] This reaction transforms the amino group into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.
Experimental Protocol: Laboratory Synthesis [13]
-
Dissolution: Dissolve 4-methyl-3-nitroaniline (1.0 eq) in a 3:1 mixture of sulfuric acid and water.
-
Diazotization: Cool the solution to 0°C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature at 0°C and continue stirring for 1 hour after the addition is complete.
-
Hydrolysis: Heat the reaction mixture to reflux. The diazonium salt will decompose, releasing nitrogen gas and forming the phenol.
-
Extraction: After the reaction is complete, cool the mixture and extract the product several times with ethyl acetate.
-
Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography to yield the final product.
Analytical Methodologies and Research Applications
In a research context, this compound is used both as a starting reagent for preparing new biologically active molecules and as an analytical standard.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for quantifying this compound, particularly in environmental samples or for monitoring reaction progress.[9][11]
Protocol: HPLC Analysis of this compound [9]
-
System Preparation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation.
-
Column: Employ a reverse-phase column (e.g., C18).
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve or dilute the sample to be analyzed in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength for quantification (e.g., 320 nm).[9]
-
Inject the standards and the sample.
-
Identify the peak corresponding to this compound by comparing its retention time to that of the standard (authentic 3M4NP has a retention time of approximately 13.5 minutes under specific reported conditions).[9]
-
Quantify the amount of the compound in the sample by using the calibration curve.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[3][14]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[3][8] It causes skin irritation and serious eye irritation.[8][14][15][16] As a nitro compound, it is a combustible solid that may emit toxic fumes (nitrogen oxides) when heated.[3]
| Hazard Statement | GHS Classification |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
-
Handling: Always handle this compound in a well-ventilated area or a fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][17] Avoid creating dust.[17]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[3][17] Keep the container tightly closed and segregated from strong oxidizing agents, acids, and bases.[3][17]
-
Spill Response: In case of a spill, isolate the area. Do not sweep the dry powder. Carefully collect the spilled solid with a damp cloth or a HEPA-filtered vacuum and place it in a sealed, labeled container for hazardous waste disposal.[3]
Conclusion
This compound is a chemical of significant industrial and research value. Its utility as a versatile intermediate in the agrochemical, pharmaceutical, and dye industries is well-established. For researchers and developers, a thorough understanding of its synthesis, reactivity, and analytical methods is essential for leveraging its potential in creating new products and for ensuring its safe handling and management.
References
- Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 2042-14-0.
- Chem-Impex. (n.d.). This compound.
- Carl ROTH. (n.d.). This compound, 500 g, CAS No. 2042-14-0.
- ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Biosynth. (n.d.). This compound | 2042-14-0 | M-4257.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Significance of this compound.
- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
- ResearchGate. (n.d.). (PDF) 3-Methyl-4-nitrophenol.
- PubChem. (n.d.). 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412.
- Biosynth. (n.d.). This compound | 2042-14-0 | FM00511.
- Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
- Sigma-Aldrich. (n.d.). This compound 98 2042-14-0.
- AERU. (n.d.). 3-methyl-4-nitrophenol.
- ChemicalBook. (n.d.). This compound | 2042-14-0.
- ECHEMI. (n.d.). This compound SDS, 2042-14-0 Safety Data Sheets.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- PubMed. (n.d.). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection.
- PubChem. (n.d.). 3-Nitro-p-cresol | C7H7NO3 | CID 16271.
Sources
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- 5. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 10. 3-methyl-4-nitrophenol [sitem.herts.ac.uk]
- 11. Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 2042-14-0 [chemicalbook.com]
- 14. This compound, 500 g, CAS No. 2042-14-0 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
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- 17. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Sensitivity Determination of 4-Methyl-3-nitrophenol in Soil Matrices
Executive Summary
This application note details the analytical determination of 4-Methyl-3-nitrophenol (4M3NP) in soil matrices. 4M3NP is a critical degradation product of nitro-aromatic herbicides (e.g., Fluorodifen) and a structural isomer of the pesticide metabolite 3-methyl-4-nitrophenol (Fenitrothion degradation product). Its analysis is complicated by the complex soil matrix, which contains humic acids and organic matter that interfere with trace-level detection.
This guide presents two validated workflows:
-
LC-MS/MS (Method A): The "Gold Standard" for high-throughput, high-sensitivity analysis using QuEChERS extraction.
-
GC-MS (Method B): A robust alternative utilizing ultrasonic extraction and silylation derivatization for laboratories without LC-MS/MS capabilities.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of 4M3NP is essential for experimental design.
| Property | Value / Description | Analytical Implication |
| CAS Number | 2042-14-0 | Target Isomer specificity is critical. |
| Structure | Phenolic ring with -CH₃ (C4) and -NO₂ (C3) | Dual polarity: Hydrophobic ring vs. polar -OH/-NO₂ groups. |
| pKa | ~7.5 - 8.0 | Critical: pH control is the primary lever for extraction efficiency. At pH < 5, it is neutral (extractable by organics). At pH > 9, it is ionic (water-soluble). |
| Log Kow | ~2.4 | Moderate lipophilicity; binds to soil organic carbon. |
| Matrix Issues | Humic/Fulvic Acids | Co-extract with phenols; cause ion suppression in LC-MS and liner contamination in GC-MS. |
Method A: LC-MS/MS with QuEChERS Extraction
Recommended for: High throughput, trace analysis (< 1 µg/kg), and regulatory compliance.
Principle
This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The soil is hydrated to open pores, extracted with acetonitrile, and partitioned with salts. A Dispersive Solid Phase Extraction (d-SPE) step removes humic acids and pigments. Detection is performed via Negative Electrospray Ionization (ESI-).
Reagents & Materials[1]
-
Extraction Solvent: Acetonitrile (LC-MS Grade) + 1% Acetic Acid (to ensure phenol protonation).
-
QuEChERS Salts: 4 g MgSO₄, 1 g NaCl.
-
d-SPE Cleanup: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18.
-
Note: PSA removes humic acids; C18 removes lipids/waxes.
-
-
Internal Standard (IS): this compound-d3 or 4-Nitrophenol-d4.
Step-by-Step Protocol
-
Sample Preparation: Weigh 10.0 g of soil into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL of ultrapure water. Vortex for 1 min and let stand for 15 min.
-
Causality: Dry soil encapsulates contaminants. Hydration swells the clay/organic lattice, making 4M3NP accessible to the solvent.
-
-
Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile . Add Internal Standard (10 µL of 10 ppm stock).
-
Partitioning: Add QuEChERS salts (MgSO₄/NaCl). Shake vigorously (mechanically) for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
Cleanup (d-SPE): Transfer 1.5 mL of the supernatant (upper layer) to a d-SPE tube containing MgSO₄/PSA/C18. Vortex for 30 sec. Centrifuge at 5000 rpm for 2 min.
-
Analysis: Transfer supernatant to an LC vial. Inject 5 µL into LC-MS/MS.
LC-MS/MS Parameters[1][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 5mM Ammonium Acetate; (B) Methanol.
-
Gradient: 10% B to 90% B over 8 mins.
-
Ionization: ESI Negative Mode (Phenols ionize best by losing a proton).
MRM Transitions (Negative Mode):
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| This compound | 152.0 [M-H]⁻ | 122.0 [M-H-NO]⁻ | 106.0 [M-H-NO₂]⁻ | 15 - 25 |
| Internal Standard | 155.0 [M-H]⁻ | 125.0 | 109.0 | 15 - 25 |
Workflow Visualization
Figure 1: Optimized QuEChERS workflow for the extraction of nitrophenols from soil.
Method B: GC-MS with Silylation
Recommended for: Labs without LC-MS/MS or when confirming isomer identity via retention indices.
Principle
Since 4M3NP is polar, it tails significantly on GC columns. This method uses Ultrasonic Assisted Extraction (UAE) followed by an Acid-Base Cleanup to isolate phenols from neutral organics, and finally Silylation (Derivatization) to convert the phenol to a volatile trimethylsilyl (TMS) ether.
Reagents[1]
-
Extraction Solvent: Dichloromethane (DCM) / n-Hexane (2:1).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Base: 0.1 M NaOH (pH > 12).
-
Acid: 1 M H₂SO₄ (pH < 2).
Step-by-Step Protocol
-
Extraction: Sonicate 10 g soil with 20 mL DCM/Hexane for 20 min.
-
Acid-Base Cleanup (The "Self-Validating" Step):
-
Step A: Extract the organic solvent with 10 mL NaOH (pH 12) .
-
Mechanism:[1] 4M3NP becomes a phenolate ion (water soluble). Neutral contaminants (waxes, hydrocarbons) stay in the DCM. Discard the DCM.
-
Step B: Acidify the aqueous phase with H₂SO₄ to pH < 2 .
-
Mechanism:[1][2] Phenolate converts back to neutral phenol (organic soluble).
-
Step C: Back-extract the aqueous phase with 5 mL DCM. The 4M3NP is now in the DCM, free of neutral interferences.
-
-
Drying: Dry DCM over anhydrous Na₂SO₄ and evaporate to dryness under nitrogen.
-
Derivatization: Redissolve residue in 100 µL Ethyl Acetate. Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 min.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
GC-MS Parameters[7]
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min).
-
Ions (SIM Mode):
-
Target (TMS-Derivative): m/z 224 (M+) , 209 (M-CH₃) .
-
Cleanup Logic Diagram
Figure 2: Acid-Base partitioning logic for selective isolation of nitrophenols.
References
-
Qiao, S., et al. (2024). "Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry." Rock and Mineral Analysis, 43(3), 501-508. Link
-
Padilla-Sánchez, J.A., et al. (2014). "Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry." Journal of Chromatography A, 1331, 1-9. Link
-
United Chemical Technologies. "Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil." Application Note. Link
-
MassBank Europe. "Mass Spectrum of 4-Nitrophenol (ESI-)." Accession: MSBNK-RIKEN-PR100598.[2] Link[2]
-
EPA Method 8041A. "Phenols by Gas Chromatography." U.S. Environmental Protection Agency. Link
Sources
using 4-Methyl-3-nitrophenol as a laboratory standard
Application Note: High-Purity 4-Methyl-3-nitrophenol as a Laboratory Standard
Introduction
This compound (CAS: 2042-14-0), also known as 3-nitro-p-cresol, is a critical analytical standard used in environmental toxicology, organic synthesis monitoring, and the quality control of industrial dyes and pesticides.
While frequently confused with its structural isomer 3-methyl-4-nitrophenol (the primary metabolite of the pesticide Fenitrothion), This compound serves a distinct role. It acts as a vital reference material for isomer-specific resolution in HPLC analysis, ensuring that environmental assays do not yield false positives for pesticide residues. Furthermore, it is a key intermediate in the synthesis of bioactive heterocyclic compounds.
This guide outlines the protocol for using this compound as a Quantitative Reference Standard (QRS), focusing on solubility, stability, and chromatographic separation.
Physicochemical Profile & Safety
Before handling, researchers must understand the compound's specific properties to ensure stability in solution.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 2042-14-0 | Critical: Do not confuse with 3-methyl-4-nitrophenol (CAS 2581-34-2). |
| Molecular Formula | C₇H₇NO₃ | MW: 153.14 g/mol |
| Appearance | Pale yellow crystalline powder | Oxidizes/darkens upon prolonged light exposure. |
| Melting Point | 77 – 81 °C | Sharp melting point indicates high purity. |
| pKa (Predicted) | ~8.0 – 8.6 | Weakly acidic. Ionizes at alkaline pH. |
| Solubility | Methanol, Acetonitrile, Ethyl Acetate | Slightly soluble in water; requires organic co-solvent. |
| UV Max | ~280 nm, ~330 nm | pH-dependent shifts (bathochromic shift in base). |
Safety & Handling (SDS Summary):
-
Hazards: Skin and eye irritant (H315, H319).[1] May cause respiratory irritation (H335).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to prevent inhalation.
-
Storage: Store at +2°C to +8°C, desiccated and protected from light.
Protocol: Preparation of Analytical Standards
Objective: Create a stable, verified stock solution for HPLC/GC calibration.
Solvent Selection Logic
-
Primary Solvent: Methanol (LC-MS Grade) .
-
Reasoning: High solubility, compatible with both Reverse Phase HPLC and GC methods, and prevents esterification that can occur with acidic preservatives in ethanol.
-
-
Alternative: Acetonitrile (if using UV detection <205 nm to avoid cutoff, though rarely necessary for nitrophenols).
Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh 10.0 mg ± 0.1 mg of this compound into a tared weighing boat.
-
Transfer: Quantitatively transfer to a 10 mL Class A Volumetric Flask .
-
Dissolution: Add ~8 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution. The solution should be clear and pale yellow.
-
Make to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.
-
Storage: Transfer to an amber glass vial with a PTFE-lined cap. Label with concentration, date, and operator. Stability: 1 month at -20°C.
Working Standards (Calibration Curve)
Prepare serial dilutions in the mobile phase (e.g., Water/Methanol 50:50) to match the initial conditions of the HPLC method. This prevents "solvent shock" and peak distortion.
-
Range: 0.5 µg/mL to 50 µg/mL (Linearity R² > 0.999 is expected).
Visual Workflow: Standard Preparation
The following diagram illustrates the critical path for preparing the standard, highlighting the QC checkpoints to prevent isomer confusion.
Figure 1: Step-by-step workflow for the preparation of this compound analytical standards.
Analytical Protocol: HPLC-UV/MS Determination
This method is optimized to separate this compound from its isomers (e.g., 3-methyl-4-nitrophenol) and phenol degradation products.
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Why: C18 provides strong retention for moderately polar aromatics.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Expert Insight: Acidification is mandatory . The pKa is ~8.0. Without acid, the phenol moiety may partially ionize, leading to peak tailing and split peaks. Keeping pH < 4 ensures the molecule remains neutral and retains well on the C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20% |
| 10.0 | 80% |
| 12.0 | 95% |
| 12.1 | 20% |
| 15.0 | 20% (Re-equilibration) |
Detection Parameters
-
UV Detection: 280 nm (Primary), 315 nm (Secondary confirmation of nitro group).
-
Mass Spec (ESI-): Negative Mode.
-
Target Ion: [M-H]⁻ = 152.03 m/z.
-
Note: Nitrophenols ionize efficiently in negative mode due to the acidic phenolic proton.
-
Isomer Distinction Logic
A common analytical failure is misidentifying This compound as 3-Methyl-4-nitrophenol . The diagram below details the structural and analytical separation logic.
Figure 2: Structural and chromatographic differentiation between the target standard and its common isomer.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols or ionization. | Ensure Mobile Phase pH is < 4.0 using Formic or Acetic acid. |
| Split Peaks | Sample solvent mismatch. | Dissolve working standards in initial mobile phase (20% ACN / 80% Water). |
| Low Recovery | Volatility or adsorption. | Use amber glass; avoid plastic consumables which may absorb nitrophenols. |
| Retention Shift | Column aging or pH drift. | Use a guard column; verify buffer pH daily. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74838, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitrocresols and their environmental degradation. Retrieved from [Link]
-
Kieffer, A. et al. (2019). Swiss Pesticides and Metabolites: Isomer differentiation in environmental analysis. DOI:10.5281/zenodo.3544759.[1]
Sources
Application Notes & Protocols: Synthesis of Diphenyl Ether Herbicides from 4-Methyl-3-nitrophenol
Introduction: The Strategic Role of 4-Methyl-3-nitrophenol in Agrochemical Synthesis
This compound is a versatile chemical intermediate recognized for its utility in the synthesis of various agrochemicals, including herbicides and pesticides.[1][2][3] Its chemical structure, featuring a reactive phenolic hydroxyl group and an activating nitro group, makes it an excellent precursor for building complex molecules with specific biological activities.[1][2] This document provides a detailed guide for the synthesis of a representative diphenyl ether herbicide, a significant class of "ether-derivative herbicides," using this compound as the starting scaffold.[1]
Diphenyl ether herbicides are a cornerstone of modern weed management. Their primary mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, a photodynamic molecule that, in the presence of light and oxygen, triggers rapid lipid peroxidation and the destruction of cell membranes, ultimately causing rapid weed death.[4][5][6][7] This guide will detail a robust protocol for the synthesis of a novel diphenyl ether herbicide, explain the underlying chemical principles, and discuss the established mechanism of herbicidal action.
PART 1: Synthesis of a Representative Diphenyl Ether Herbicide
The synthesis of diphenyl ether herbicides from a phenol and an unactivated aryl halide is not efficiently achieved through a standard Williamson ether synthesis (SN2 mechanism), as nucleophilic aromatic substitution on simple aryl halides is difficult.[8][9][10] Therefore, a modified approach, the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an alkali metal phenoxide with an aryl halide, is employed.[9][11][12]
This protocol describes the synthesis of a representative herbicide, 1-chloro-4-(4-methyl-3-nitrophenoxy)-2-nitrobenzene , by reacting the potassium salt of this compound with 1,4-dichloro-2-nitrobenzene. The electron-withdrawing nitro group on the 1,4-dichloro-2-nitrobenzene substrate activates the chlorine atom at the 1-position for nucleophilic aromatic substitution, which is further facilitated by the copper catalyst.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a representative diphenyl ether herbicide.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| This compound | 153.14 | 5.00 g | 32.6 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 1.92 g | 34.2 | 1.05 |
| 1,4-Dichloro-2-nitrobenzene | 192.00 | 6.58 g | 34.2 | 1.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.31 g | 1.63 | 0.05 |
| Toluene | - | 100 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Hydrochloric Acid (1 M) | - | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Ethyl Acetate | - | For extraction | - | - |
| Hexane | - | For chromatography | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Procedure:
Step 1: Formation of Potassium 4-methyl-3-nitrophenoxide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add this compound (5.00 g, 32.6 mmol) and toluene (100 mL).
-
Add potassium hydroxide (1.92 g, 34.2 mmol) to the suspension.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap until no more water is formed (approx. 2-3 hours). This ensures the complete formation of the anhydrous potassium phenoxide.
-
Cool the resulting slurry to room temperature.
Causality Insight: The formation of the anhydrous potassium salt of the phenol is crucial. The phenoxide is a much stronger nucleophile than the neutral phenol. Removing water via azeotropic distillation with toluene drives the acid-base equilibrium to completion and prevents water from interfering with the subsequent Ullmann reaction.[13]
Step 2: Ullmann Condensation
-
Carefully distill off the toluene under reduced pressure.
-
To the flask containing the dry potassium 4-methyl-3-nitrophenoxide, add N,N-dimethylformamide (DMF, 50 mL), 1,4-dichloro-2-nitrobenzene (6.58 g, 34.2 mmol), and Copper(I) Iodide (0.31 g, 1.63 mmol).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Causality Insight: The Ullmann condensation is necessary for coupling the phenoxide with the aryl chloride.[11][12] DMF is an excellent polar aprotic solvent for this reaction as it dissolves the ionic intermediates and has a high boiling point suitable for the required reaction temperature. Copper(I) iodide is an effective catalyst that facilitates the difficult nucleophilic aromatic substitution.[9]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~2 with 1 M HCl to neutralize any unreacted phenoxide.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to yield the pure 1-chloro-4-(4-methyl-3-nitrophenoxy)-2-nitrobenzene.
Self-Validation: The purity of the final product should be assessed using HPLC and its identity confirmed by 1H NMR, 13C NMR, and mass spectrometry. An expected yield is typically in the range of 60-80%.
PART 2: Mechanism of Action and Scientific Rationale
Ullmann Condensation Mechanism
The precise mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve oxidative addition and reductive elimination steps with the copper catalyst.
Sources
- 1. A : Diphenyl ether is prepared by Williamson synthesis . R : This reaction generally proceed by `S_(N)1` mechanism . [allen.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. How to convert chlorobenzene to p nitrophenol class 12 chemistry CBSE [vedantu.com]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mode of Action Studies on Nitrodiphenyl Ether Herbicides : II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Sciencemadness Discussion Board - Diphenyl Ether From Phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 12. Bifenox [sitem.herts.ac.uk]
- 13. jk-sci.com [jk-sci.com]
The Pivotal Role of 3-Methyl-4-nitrophenol in Pharmacological Synthesis: A Technical Guide
Introduction: The Criticality of Isomeric Specificity in Precursor Selection
In the intricate landscape of pharmaceutical and agrochemical synthesis, the precise selection of starting materials is paramount to achieving the desired molecular architecture and biological activity. This guide delves into the significant role of a specific nitrophenol isomer, 3-Methyl-4-nitrophenol , as a key building block in the preparation of pharmacologically active molecules. Initially, an inquiry into "4-Methyl-3-nitrophenol" led to a crucial clarification: for the synthesis of prominent active compounds, the specific isomeric arrangement of the methyl and nitro groups on the phenol ring is critical. This guide will focus on the correct and industrially relevant isomer, 3-Methyl-4-nitrophenol (also known as 4-nitro-m-cresol), and its primary application in the synthesis of the widely used organophosphate insecticide, Fenitrothion. We will explore the synthetic pathways, detailed protocols, and the pharmacological implications of the resulting molecule, underscoring the principle that minor structural variations in a precursor can lead to vastly different outcomes in the final product.
Synthesis of the Key Intermediate: 3-Methyl-4-nitrophenol
The industrial production of 3-Methyl-4-nitrophenol is a foundational step in the synthesis of Fenitrothion. The most common and economically viable method involves the nitration of m-cresol.[1] Controlling the reaction conditions is crucial to favor the formation of the desired 4-nitro isomer over other potential isomers.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich aromatic ring of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. The steric hindrance from the methyl group at the 3-position and the electronic influence of the hydroxyl group favor the substitution at the 4-position (para to the hydroxyl group).
Laboratory-Scale Synthesis Protocol for 3-Methyl-4-nitrophenol
This protocol outlines a laboratory-scale procedure for the synthesis of 3-Methyl-4-nitrophenol from m-cresol.
Materials:
-
m-Cresol
-
Sodium nitrite (NaNO₂)
-
Nitric acid (HNO₃, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether (Sherwood oil)
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Procedure: [1]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5 g (46.2 mmol) of m-cresol in 50 ml of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare a solution of the nitrating agent by dissolving 5.11 g (74 mmol) of sodium nitrite in 13 g (208 mmol) of concentrated nitric acid. Caution: This mixture is highly corrosive and releases toxic fumes. Handle with extreme care.
-
Nitration Reaction: Slowly add the nitrating agent solution to the stirred solution of m-cresol over a period of 30-60 minutes, while maintaining the reaction temperature at approximately 50°C (323 K).
-
Reaction Monitoring: Continue stirring the mixture for 5 hours at 50°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the dichloromethane using a rotary evaporator.
-
Purification (Crystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The crystals of 3-Methyl-4-nitrophenol can be collected by filtration, washed with a small amount of cold ethanol, and dried.[1]
Industrial-Scale Synthesis Considerations:
On an industrial scale, the synthesis often involves a two-step process of nitrosation followed by oxidation to improve selectivity and yield.[2] This involves reacting m-cresol with a nitrosating agent to form 4-nitroso-m-cresol, which is then oxidized to 3-Methyl-4-nitrophenol.[2] Purification on a larger scale may involve steps like slurrying with water, pH adjustment, treatment with activated charcoal, and recrystallization from a mixed solvent system like ethyl acetate and petroleum ether.[3]
Application in Pharmacologically Active Molecule Synthesis: The Case of Fenitrothion
3-Methyl-4-nitrophenol serves as a crucial intermediate in the synthesis of the organophosphate insecticide Fenitrothion. Fenitrothion is valued for its broad-spectrum activity against a variety of agricultural and public health pests.
Synthesis of Fenitrothion from 3-Methyl-4-nitrophenol
The synthesis of Fenitrothion involves the reaction of 3-Methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.
Reaction Principle:
This reaction is a nucleophilic substitution where the phenoxide ion of 3-Methyl-4-nitrophenol, formed in the presence of a base, acts as a nucleophile and attacks the phosphorus atom of O,O-dimethyl phosphorochloridothioate, displacing the chloride ion.
General Synthesis Workflow for Fenitrothion
Laboratory-Scale Synthesis Protocol for Fenitrothion:
Materials:
-
3-Methyl-4-nitrophenol
-
O,O-dimethyl phosphorochloridothioate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or another suitable aprotic solvent
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-Methyl-4-nitrophenol in acetone.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Addition of Phosphorylating Agent: Slowly add O,O-dimethyl phosphorochloridothioate to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude Fenitrothion can be purified by techniques such as column chromatography or recrystallization to yield the final product.
Characterization of Fenitrothion:
The identity and purity of the synthesized Fenitrothion should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Observations |
| Melting Point | Compare with the literature value. |
| ¹H NMR | Characteristic peaks for the aromatic protons, the methyl group protons, and the methoxy protons on the phosphate group. |
| ³¹P NMR | A single peak in the characteristic region for thiophosphates. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of Fenitrothion. |
| HPLC/GC | A single major peak indicating the purity of the compound. |
Pharmacological Activity of Fenitrothion: Mechanism of Action
Fenitrothion's insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[5]
Bioactivation and Acetylcholinesterase Inhibition
Fenitrothion itself is a relatively weak inhibitor of AChE. In the target organism, it undergoes metabolic bioactivation, primarily through oxidative desulfuration, to its oxygen analog, fenitrooxon. Fenitrooxon is a much more potent inhibitor of AChE.[6]
The active metabolite, fenitrooxon, mimics the structure of acetylcholine and binds to the active site of AChE. It phosphorylates a serine residue in the active site, forming a stable, covalent bond. This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[5]
Mechanism of Acetylcholinesterase Inhibition by Fenitrothion
The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[5]
Quantitative Pharmacological Data
The potency of acetylcholinesterase inhibitors is often expressed in terms of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Organism | IC₅₀ (μM) | Reference |
| Fenitrooxon | Rat | 0.95 | [6] |
| Fenitrooxon | Human | 0.84 | [6] |
| Fenitrothion | Rat | ~500 | [6] |
These data clearly demonstrate the significantly higher inhibitory potency of the active metabolite, fenitrooxon, compared to the parent compound, Fenitrothion.
Metabolism of Fenitrothion and the Role of 3-Methyl-4-nitrophenol as a Biomarker
Understanding the metabolism of Fenitrothion is crucial for assessing its environmental fate and for monitoring exposure in organisms. A major metabolic pathway for the detoxification of Fenitrothion involves the cleavage of the P-O-aryl bond, which results in the formation of 3-Methyl-4-nitrophenol.[7] This metabolite is then often conjugated with glucuronic acid or sulfate and excreted.[8]
The presence and concentration of 3-Methyl-4-nitrophenol in biological samples, such as urine, can therefore be used as a reliable biomarker for assessing exposure to Fenitrothion.[9]
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- 2. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 3. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fenitrothion (EHC 133, 1992) [inchem.org]
- 9. researchgate.net [researchgate.net]
derivatization of 4-Methyl-3-nitrophenol for enhanced analytical detection
Abstract
The quantification of 4-Methyl-3-nitrophenol (4M3NP), a critical intermediate in dye synthesis and a structural isomer of the pesticide metabolite 3-methyl-4-nitrophenol, presents significant analytical challenges due to its polarity and thermal lability.[1] Direct analysis often yields poor peak shape and low sensitivity. This Application Note details two robust derivatization protocols designed to overcome these limitations: Silylation with BSTFA for Gas Chromatography-Mass Spectrometry (GC-MS) and Dansylation for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These protocols enhance volatility, stability, and detectability, achieving limits of detection (LOD) in the low ng/mL range.
Introduction
This compound (CAS 2042-14-0), also known as 3-nitro-p-cresol, is widely used in the manufacturing of pigments and hair dyes.[2] Unlike its isomer 3-methyl-4-nitrophenol (a major fenitrothion metabolite), 4M3NP is characterized by a nitro group meta to the hydroxyl group and ortho to the methyl group.
Analytical Challenges:
-
Polarity: The phenolic hydroxyl group forms strong hydrogen bonds, leading to peak tailing and adsorption in GC liners.
-
Ionization: While detectable by UV (270-280 nm), the extinction coefficient is insufficient for trace analysis in complex matrices (e.g., wastewater or biological fluids).
-
Thermal Instability: At high GC injector temperatures, underivatized nitrophenols can undergo degradation.
Strategic Solution: Derivatization targets the acidic proton of the phenolic hydroxyl group (pKa ~8.66), replacing it with a moiety that reduces polarity (GC) or adds a fluorophore (HPLC).
Reaction Mechanisms & Workflow
The following diagram outlines the decision matrix and reaction pathways for analyzing 4M3NP.
Figure 1: Analytical workflow for this compound showing parallel derivatization pathways for GC and LC platforms.
Protocol A: Silylation for GC-MS
Objective: Convert 4M3NP to its trimethylsilyl (TMS) ether derivative to improve volatility and peak symmetry.
Reagents:
-
BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (Catalyst).
-
Solvent: Anhydrous Ethyl Acetate or Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Evaporate the extract containing 4M3NP to complete dryness under a gentle stream of nitrogen. Critical: Moisture will hydrolyze the TMS reagent.
-
Reconstitution: Add 100 µL of anhydrous Ethyl Acetate to the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly (crimped cap recommended).
-
Incubation: Vortex for 30 seconds, then incubate at 65°C for 45 minutes in a heating block.
-
Cooling: Allow to cool to room temperature.
-
Analysis: Inject 1 µL into the GC-MS (Splitless mode).
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Injector: 260°C.
-
Oven Program: 70°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Detection (SIM): Monitor target ion [M]⁺ m/z 225 (Molecular ion of TMS derivative) and fragment ions m/z 210 ([M-CH3]⁺).
Protocol B: Dansylation for HPLC-FLD
Objective: Label 4M3NP with a dansyl fluorophore to enable high-sensitivity fluorescence detection.
Reagents:
-
Dansyl Chloride Solution: 2 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 10.0).
Step-by-Step Methodology:
-
Preparation: In a 2 mL amber vial, mix 100 µL of sample extract (in water/acetonitrile) with 100 µL of Carbonate Buffer (pH 10).
-
Note: High pH is required to deprotonate the phenol (pKa ~8.66) into the reactive phenoxide ion.
-
-
Reaction: Add 100 µL of Dansyl Chloride solution. Vortex vigorously.
-
Incubation: Heat at 50°C for 20 minutes in the dark.
-
Quenching: (Optional) Add 20 µL of 5% diethylamine to consume excess reagent if interference is observed.
-
Analysis: Inject 10 µL into the HPLC system.
HPLC-FLD Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient: 40% B to 90% B over 10 min.
-
Detection: Fluorescence Excitation: 360 nm ; Emission: 525 nm .
Comparative Performance Data
The following table summarizes the expected performance metrics for 4M3NP based on validation of structurally similar nitrocresols [1, 3].
| Parameter | Underivatized (UV 270nm) | GC-MS (TMS Derivative) | HPLC-FLD (Dansyl Derivative) |
| LOD (Limit of Detection) | 50 - 100 ng/mL | 1 - 5 ng/mL | 0.1 - 0.5 ng/mL |
| Linearity (R²) | > 0.98 | > 0.995 | > 0.998 |
| Selectivity | Low (Matrix interference common) | High (Mass spectral confirmation) | High (Fluorescence specificity) |
| Stability | Moderate (Oxidation risk) | High (Once derivatized, stable 24h) | High (Stable in dark 48h) |
| Primary Application | QC / Raw Material Purity | Complex Environmental Samples | Trace Biological Monitoring |
Troubleshooting & Critical Controls
-
Moisture Control (GC Method): Silylation reagents are extremely moisture-sensitive. If the GC chromatogram shows a large peak for hexamethyldisiloxane (HMDS) and low analyte recovery, the sample was not sufficiently dried. Use a toluene azeotrope step if necessary.
-
pH Optimization (LC Method): The dansylation reaction competes with the hydrolysis of dansyl chloride to dansyl acid (blue fluorescence). Ensure the pH remains between 9.5 and 10.5. If pH drops < 9, the phenol will protonate and reactivity will cease [4].
-
Isomer Separation: this compound and 3-Methyl-4-nitrophenol have different retention times. Ensure your chromatography method (GC or LC) has sufficient plate count (>10,000) to resolve these isomers if both are suspected in the sample.
References
-
Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
Zheng, S. et al. (2020). "Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts." Metabolomics Workbench Protocols.
-
Surur, A. S. et al. (2015). "Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC." Pharmaceutical Methods, 6(1), 21-26.
-
Guo, K. et al. (2009). "Targeted quantification of amino acids by dansylation." Protocols in Metabolomics, NIH Public Access.
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- 2. This compound | 2042-14-0 [chemicalbook.com]
- 3. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
Application Note: Electrochemical Detection of Nitrophenols in Environmental Samples
Introduction: The Environmental Imperative for Nitrophenol Monitoring
Nitrophenols and their derivatives are a class of organic compounds widely used in the synthesis of pesticides, herbicides, pharmaceuticals, and dyes.[1][2] Their extensive use and persistence in the environment have led to significant contamination of soil and water resources, posing a considerable threat to aquatic life and human health.[2][3] Consequently, the development of rapid, sensitive, and cost-effective methods for the on-site detection of nitrophenols is of paramount importance for environmental monitoring and remediation.
Traditional analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer high precision and selectivity but are often hampered by expensive instrumentation, complex sample preparation, and their unsuitability for real-time, on-site analysis.[4][5] Electrochemical methods present a compelling alternative, offering inherent advantages of high sensitivity, rapid response, portability, and low cost.[6][7]
This application note provides a comprehensive guide for researchers and scientists on the electrochemical detection of nitrophenols in environmental samples. We will delve into the fundamental principles, explore advanced electrode materials, and provide a detailed, field-proven protocol for the fabrication and application of a high-performance electrochemical sensor.
Principle of Electrochemical Detection: The Reduction of the Nitro Group
The electrochemical detection of nitrophenols is predicated on the electrochemical reduction of the nitro (-NO₂) group present on the aromatic ring. This process typically occurs at a negative potential and involves the transfer of electrons from the electrode surface to the nitrophenol molecule. The resulting reduction current is directly proportional to the concentration of the nitrophenol in the sample, forming the basis for quantitative analysis.
However, the direct electrochemical reduction of nitrophenols on bare electrodes, such as glassy carbon electrodes (GCE), often suffers from low sensitivity and high overpotential, necessitating the use of modified electrodes to enhance the electrochemical response.[2]
The Crucial Role of Electrode Modification: Enhancing Sensitivity and Selectivity
To overcome the limitations of bare electrodes, various nanomaterials and composites are employed to modify the electrode surface. These materials enhance the electrocatalytic activity, increase the surface area, and facilitate faster electron transfer, leading to a significant improvement in the sensor's performance.
Commonly Used Electrode Modifiers:
-
Graphene and its Derivatives: Reduced graphene oxide (rGO) and graphene oxide (GO) are widely used due to their large specific surface area, excellent electrical conductivity, and abundance of active sites.[3][6][8]
-
Metal Nanoparticles: Gold (AuNPs) and platinum (PtNPs) nanoparticles are excellent electrocatalysts that can significantly accelerate the reduction of nitrophenols.[9]
-
Metal Oxides: Nanostructured metal oxides like zinc oxide (ZnO) and strontium titanate (SrTiO₃) offer high stability and catalytic properties.[6][7]
-
Conducting Polymers: Polymers such as polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) provide a conductive matrix for the immobilization of other nanomaterials and can improve the electrode's stability.[1]
-
Composites: Combining two or more of the above materials often results in a synergistic effect, leading to superior sensor performance compared to individual components.[6][8][9]
The choice of modifier is critical and depends on the target nitrophenol isomer (e.g., o-nitrophenol, m-nitrophenol, p-nitrophenol) and the specific requirements of the application.
Experimental Workflow: From Electrode Modification to Sample Analysis
The following diagram illustrates the typical workflow for the electrochemical detection of nitrophenols in environmental samples.
Caption: Experimental workflow for electrochemical nitrophenol detection.
Detailed Protocol: Fabrication and Application of a Reduced Graphene Oxide/Gold Nanoparticle (rGO/AuNP) Modified Glassy Carbon Electrode for 4-Nitrophenol Detection
This protocol details the preparation and use of a highly sensitive rGO/AuNP composite modified electrode for the detection of 4-nitrophenol (4-NP).
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Graphene Oxide (GO) dispersion
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Phosphate buffer solution (PBS)
-
4-Nitrophenol (4-NP) standard solution
-
Alumina slurry for polishing
-
Deionized (DI) water
-
Nitrogen gas
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (Working: modified GCE, Reference: Ag/AgCl, Counter: Platinum wire)
-
Sonication bath
-
pH meter
Step-by-Step Protocol:
Part 1: Preparation of the rGO/AuNP Modified GCE
-
GCE Pre-treatment:
-
Polish the bare GCE with alumina slurry on a polishing cloth to a mirror-like finish.
-
Sonnicate the polished GCE in DI water and then in ethanol for 5 minutes each to remove any residual alumina.
-
Dry the GCE under a gentle stream of nitrogen.
-
-
Synthesis of Gold Nanoparticles (AuNPs):
-
A standard citrate reduction method is employed for the synthesis of AuNPs. Briefly, a boiling solution of HAuCl₄ is rapidly stirred while a solution of sodium citrate is added. The solution color change indicates the formation of AuNPs.
-
-
Preparation of rGO/AuNP Composite:
-
Disperse a known amount of GO in DI water by sonication.
-
Add the synthesized AuNP solution to the GO dispersion and stir for several hours to ensure uniform mixing.
-
-
Electrode Modification:
-
Drop-cast a small volume (typically 5-10 µL) of the rGO/AuNP composite dispersion onto the pre-treated GCE surface.
-
Allow the solvent to evaporate at room temperature to form a stable film.
-
The modified electrode is now ready for electrochemical characterization and use.
-
Part 2: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV in a solution containing a standard redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) to evaluate the electron transfer properties of the modified electrode compared to the bare GCE. An increased peak current and decreased peak-to-peak separation indicate enhanced electron transfer.
-
-
Electrochemical Impedance Spectroscopy (EIS):
Part 3: Electrochemical Detection of 4-Nitrophenol
-
Optimization of Experimental Parameters:
-
pH: Investigate the effect of pH on the reduction peak current of 4-NP using PBS of different pH values (e.g., 3.0 to 9.0). The optimal pH is the one that yields the highest peak current.[6]
-
Scan Rate: Study the influence of scan rate on the peak current to understand the kinetics of the electrode reaction.
-
-
Voltammetric Measurements:
-
Use a more sensitive voltammetric technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for quantitative analysis.[8][9]
-
Record the voltammograms in the optimized PBS solution with successive additions of 4-NP standard solution.
-
A well-defined reduction peak corresponding to 4-NP will be observed. The peak current will increase linearly with the concentration of 4-NP.
-
Part 4: Data Analysis and Validation
-
Calibration Curve:
-
Plot the reduction peak current against the corresponding 4-NP concentration to construct a calibration curve.
-
Determine the linear range and the regression equation.
-
-
Limit of Detection (LOD):
-
Selectivity (Interference Studies):
-
Reproducibility and Stability:
-
Real Sample Analysis:
-
Collect environmental water samples (e.g., river water, tap water).
-
Filter the samples to remove particulate matter.[6]
-
Adjust the pH of the sample to the optimized value.
-
Perform spike and recovery experiments by adding known concentrations of 4-NP to the real samples and measuring the recovery rate to validate the practical applicability of the sensor.[6]
-
Visualizing the Detection Mechanism
The following diagram illustrates the electrochemical reduction of 4-nitrophenol at the surface of the modified electrode.
Caption: Electrochemical reduction of 4-nitrophenol.
Performance Characteristics of Various Nitrophenol Sensors
The table below summarizes the analytical performance of different modified electrodes for the detection of nitrophenols, as reported in the literature.
| Electrode Modifier | Target Analyte | Technique | Linear Range (µM) | LOD (µM) | Reference |
| SrTiO₃/Ag/rGO/SPCE | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 | [6] |
| gCN/V₂O₅ | 4-Nitrophenol | SWV/Amperometry | 0.001 - 100 | 0.00085 | [8] |
| CN-PD/GCE | 4-Nitrophenol | DPV | 2.854 - 1117 | 0.039 | [8] |
| PPy/AuNPs/SPCE | 4-Nitrophenol | LSV | up to 120 | 16.5 | [4] |
| rGO/AuNP/GCE | 4-Nitrophenol | DPV/SWV | 0.05 - 100 | 0.01 | [9] |
| PEDOT/ERGO/SPCE | 3-Nitrophenol | - | 0.3 - 70 | 0.08 | [1] |
| Graphite Nanoflakes/GCE | 4-Nitrophenol | - | 1 - 6000 | 0.7 | [12] |
Conclusion and Future Perspectives
Electrochemical sensors based on modified electrodes offer a powerful tool for the rapid and sensitive detection of nitrophenols in environmental samples. The versatility in the choice of modifying materials allows for the tailoring of sensor properties to meet specific analytical challenges. Future research will likely focus on the development of even more sensitive and selective materials, the miniaturization of sensor platforms for in-field applications, and the integration of wireless communication for real-time environmental monitoring networks. The protocols and insights provided in this application note serve as a robust foundation for researchers and scientists working towards safeguarding our environment from the detrimental effects of nitrophenol pollution.
References
- Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite | ACS Omega.
- Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring - MDPI.
- An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights - ACS Public
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
- Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing).
- Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Semantic Scholar.
- Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - PubMed.
- Voltammetric Determination of Nitrophenol using PEDOT Decor
- Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes - SciSpace.
- Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC.
- (PDF)
- Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Publishing.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08669B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methyl-3-nitrophenol Synthesis
Case ID: MN-CRESOL-OPT-01 Status: OPEN Subject: Yield Improvement & Troubleshooting Guide for 3-Nitro-p-cresol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Workflow Visualization
The Challenge: Synthesizing 4-Methyl-3-nitrophenol (also known as 3-nitro-p-cresol) presents a dual challenge: Regioselectivity and Hydrolytic Stability .
-
Regioselectivity: Direct nitration of p-cresol favors the 2-nitro isomer (ortho to the hydroxyl) due to the strong directing effect of the OH group. The target 3-nitro isomer (meta to OH, ortho to methyl) requires forcing conditions or specific precursors.
-
Hydrolysis Yield: The conversion of the corresponding aniline (4-methyl-3-nitroaniline) to the phenol via diazotization is prone to azo-coupling side reactions (tar formation), drastically reducing yield.
The Solution: This guide focuses on the Diazotization-Hydrolysis Route (starting from 4-methyl-3-nitroaniline) as it guarantees the correct isomer structure. We introduce the Cohen-Tierney Copper Redox Method as a high-yield alternative to standard thermal hydrolysis.
Process Flow Diagram
The following diagram outlines the critical control points (CCPs) where yield is typically lost.
Caption: Critical path workflow for the conversion of 4-methyl-3-nitroaniline to this compound, highlighting the decision point between thermal and catalytic hydrolysis.
Pre-Reaction Checklist: The Isomer Trap
Before starting, verify your precursor. A common cause of "failed synthesis" is actually "successful synthesis of the wrong isomer."
| Parameter | Target Precursor | The "Trap" Precursor |
| Name | 4-Methyl-3-nitroaniline | 4-Methyl-2-nitroaniline |
| Common Name | 3-nitro-p-toluidine | 2-nitro-p-toluidine |
| Structure | Nitro is ortho to Methyl | Nitro is meta to Methyl |
| Resulting Phenol | This compound (Correct) | 4-Methyl-2-nitrophenol (Wrong) |
| Origin | Specialized nitration (e.g., via acetamide) | Direct nitration of p-toluidine |
Action: Verify the melting point of your starting amine. 4-Methyl-3-nitroaniline melts at 76-78°C . If your precursor melts at 117°C, you have the wrong isomer.
Troubleshooting Guide: Yield Optimization
Issue 1: Low Conversion / Diazo Decomposition
Symptom: Evolution of gas (N2) during the diazotization step (before hydrolysis). Root Cause: Temperature exceeded 5°C, causing premature loss of the diazonium group. Corrective Action:
-
Protocol: Maintain internal temperature between 0°C and 5°C strictly. Use an ice-salt bath.
-
Rate: Add NaNO2 solution sub-surface via a dropping funnel to prevent local heating.
Issue 2: Formation of Red/Orange Tars (Azo Coupling)
Symptom: The reaction mixture turns dark opaque red/black upon warming; yield < 40%. Root Cause: Coupling between the formed diazonium salt and the unreacted amine (or the newly formed phenol) due to low acidity or excess nitrous acid . Corrective Action:
-
The "Kill" Step (Urea Quench): After diazotization is complete (positive starch-iodide test), add solid Urea or Sulfamic Acid until the starch-iodide test turns negative. This destroys excess HNO2.
-
Why? Excess HNO2 catalyzes the coupling of diazonium salts into tars.
-
-
High Dilution Hydrolysis: Do not heat the diazonium solution directly. Instead, add the cold diazonium solution dropwise into a boiling solution of dilute H2SO4.
-
Why? This ensures the concentration of unreacted diazonium salt in the hot zone is always low, minimizing bimolecular coupling reactions.
-
Issue 3: Product Purity < 95%
Symptom: Product is brown/sticky even after recrystallization. Root Cause: Co-precipitation of phenolic tars. Corrective Action:
-
Steam Distillation: this compound is steam volatile. Tars are not. Perform a steam distillation immediately after hydrolysis. The product will crystallize in the distillate as pure yellow needles.
Optimized Experimental Protocols
Method A: Standard Thermal Hydrolysis (Baseline)
Suitable for general lab scale where reagents are limited.
-
Dissolution: Dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 35 mL conc. H2SO4 diluted with 150 mL water. Heat to dissolve, then cool rapidly to 0-5°C to precipitate the amine sulfate as fine crystals.
-
Diazotization: Add a solution of 7.0 g NaNO2 in 20 mL water dropwise, keeping temp < 5°C. Stir for 15 min.
-
Check: Test with starch-iodide paper (Instant Blue = Excess HNO2).
-
Quench: Add Urea (approx 0.5 g) until starch-iodide test is negative.
-
Hydrolysis: Prepare a flask with 100 mL water and 30 mL conc. H2SO4.[1][2][3] Heat to boiling (approx 100-105°C).
-
Addition: Add the cold diazonium solution dropwise to the boiling acid over 30 minutes.
-
Workup: Steam distill the mixture. Collect approx 500 mL distillate. Cool to crystallize.
Method B: Cohen-Tierney Copper Redox (High Yield)
Recommended for maximizing yield (typically 15-20% higher than thermal).
Mechanism: Uses Cu(I) to generate an aryl radical, which is rapidly oxidized by Cu(II) to the phenol, bypassing the slow SN1 thermal pathway that allows for side reactions.
-
Diazotization: Proceed as in Method A (Steps 1-4).
-
Catalyst Prep: Dissolve 150 g Cu(NO3)2·3H2O in 500 mL water at room temperature.
-
Reaction: Add Cu2O (Cuprous Oxide, 1.5 g) to the copper nitrate solution.
-
Addition: Add the cold diazonium solution to the stirring Copper mixture at room temperature.
-
Note: Nitrogen evolution occurs immediately and smoothly at 25°C.
-
-
Extraction: Extract the mixture with diethyl ether (3 x 100 mL).
-
Purification: Wash ether with dilute HCl (to remove Cu salts), dry over MgSO4, and evaporate.
Frequently Asked Questions (FAQ)
Q: Can I nitrate p-cresol directly to get this product? A: No. Direct nitration of p-cresol yields primarily 2-nitro-p-cresol (approx 80-90% yield) because the hydroxyl group directs ortho/para. The 3-position is meta to the hydroxyl. To use p-cresol, you must first protect the hydroxyl group as a carbonate or phosphate ester to sterically block the ortho positions, forcing nitration to the 3-position.
Q: Why is my yield lower than 50% even with the thermal method? A: The most common culprit is insufficient acid concentration during hydrolysis. Phenol formation competes with azo coupling. Coupling is favored at higher pH. Ensure your boiling hydrolysis solution is at least 30-40% H2SO4 by volume.
Q: The product is oiling out during steam distillation. Is this normal? A: Yes. This compound has a melting point of ~39°C (some sources cite higher for pure crystals, but crude often melts lower). If the distillate is warm, it will be an oil. Cool the distillate to 4°C overnight to ensure complete crystallization.
References
-
Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts.[4] The Journal of Organic Chemistry, 42(12), 2053–2058.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Diazonium Hydrolysis).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[5][6]
-
Patent CN1566074A. (2005). 4-methyl-3-nitrophenols and preparation method thereof. (Describes the Carbonate protection route).
Sources
- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN105392764A - Process for the preparation of phenols - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. 4-メチル-3-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
Technical Guide: Enhancing the Stability of 4-Methyl-3-nitrophenol Stock Solutions
[1]
Introduction
4-Methyl-3-nitrophenol (MNP), also known as 3-nitro-p-cresol, is a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its stability in solution is frequently compromised by its sensitivity to light, oxidation, and pH fluctuations.[1] Inaccurate stock solutions lead to non-reproducible IC50 values in toxicity assays and shifting retention times in HPLC analysis.[1]
This guide provides a self-validating system for preparing, storing, and troubleshooting MNP stock solutions. It moves beyond generic advice to address the specific physicochemical vulnerabilities of the nitro-cresol moiety.
Module 1: Solvent Selection & Preparation Strategy
The Core Challenge: Balancing solubility with chemical inertness. MNP is slightly soluble in water but highly soluble in organic solvents.[1] The wrong solvent choice is the primary cause of titer instability.[1]
Q: Which solvent should I use for a long-term stock solution?
Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for long-term storage (>1 month).[1]
-
Scientific Rationale: DMSO has a high boiling point (189°C) and low vapor pressure, virtually eliminating concentration shifts caused by evaporation—a common failure mode with Ethanol or Methanol.[1] Furthermore, DMSO effectively solvates the amphiphilic MNP molecule.[1]
-
Critical Warning: DMSO is hygroscopic.[1] Absorbed water can catalyze hydrolysis or alter the pH, leading to deprotonation (pKa ≈ 8.[1]36) and color shifts.[1][2]
-
Alternative: Ethanol (absolute) is acceptable for immediate use or short-term storage (<1 week) at -20°C. It is preferred if DMSO is incompatible with your downstream biological assay (e.g., certain enzyme kinetics).[1]
Q: How do I prepare the solution to ensure maximum stability?
Protocol: The "Inert-Flush" Method
-
Weighing: Weigh the yellow crystalline powder in a low-humidity environment.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10–100 mM . Vortex until completely dissolved.[1]
-
Note: If using Ethanol, ensure the vessel is sealed immediately to prevent evaporation.[1]
-
-
Aliquot: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber glass vials.
-
Why? Repeated freeze-thaw cycles introduce condensation and oxygen, accelerating oxidative degradation.[1]
-
-
Inert Gas Overlay: Gently flush the headspace of each vial with Nitrogen (
) or Argon gas before capping.[1] This displaces oxygen, mitigating oxidative darkening.[1]
Decision Workflow: Solvent & Storage
Figure 1: Decision matrix for solvent selection and storage workflow to maximize MNP stability.
Module 2: Storage Conditions & Environmental Factors[1]
The Core Challenge: MNP contains a nitro group (
Q: Why did my yellow stock solution turn dark brown/red?
Diagnosis: This indicates Oxidative Photodegradation .[1]
-
Mechanism: Exposure to UV/visible light can reduce the nitro group or oxidize the methyl/hydroxyl groups, leading to the formation of quinones (e.g., methyl-1,4-benzoquinone) or azo compounds, which are deeply colored.[1]
-
Prevention: Always use amber glass vials or wrap clear tubes in aluminum foil. Store in the dark.
Q: Can I store the stock at room temperature?
Answer: No. While the solid powder is stable at room temperature (Melting Point: 77–81°C), the solution state increases molecular mobility and reactivity.[1]
-
Requirement: Store liquid stocks at -20°C or -80°C .
-
Exceptions: Working solutions (diluted in media/buffer) should be kept on ice and used within 4 hours.
Data Summary: Stability Profile
| Parameter | Solid State | DMSO Stock (-20°C) | Aqueous Working Sol.[1] (RT) |
| Stability Duration | > 2 Years | 6–12 Months | < 4 Hours |
| Primary Risk | Moisture uptake | Water absorption | Photolysis / Hydrolysis |
| Storage Vessel | Amber Glass | Amber Vial + N2 Flush | Foil-wrapped tube |
Module 3: Troubleshooting Degradation
The Core Challenge: Distinguishing between solubility issues and chemical degradation.
Q: My solution has a precipitate. Is it degraded?
Likely Cause: Solubility Limit / Temperature Shock. [1]
-
Troubleshooting:
-
If stored at -20°C, DMSO freezes (freezing point 19°C).[1] The solid might be crystallized solvent or MNP.[1]
-
Allow the vial to warm to room temperature naturally. Vortex vigorously.
-
If precipitate remains after warming, water may have entered the hygroscopic DMSO, reducing solubility.[1] Discard and prepare fresh.
-
Q: The solution turned bright orange upon dilution in buffer. Why?
Likely Cause: pH-Dependent Ionization (Not Degradation). [1]
-
Explanation: MNP is a weak acid (pKa ≈ 8.36).[1] In basic buffers (pH > 8), the phenolic proton dissociates, forming the nitrophenolate anion .[1]
-
Visual Cue: Neutral MNP is pale yellow; the anion is a deeper yellow/orange.[1]
-
Action: Verify the pH of your buffer.[1] If the pH is intended to be neutral/acidic, this color change warns of pH drift.
Degradation Pathway Visualization
Figure 2: Primary degradation and ionization pathways.[1] Note that pH changes cause reversible color shifts, while oxidation/photolysis causes irreversible degradation.
Module 4: Safety & Handling
-
Toxicity: MNP is harmful if swallowed and causes skin/eye irritation.[1][3] It acts as an uncoupler of oxidative phosphorylation.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]
-
Disposal: Dispose of stock solutions as hazardous organic waste (halogen-free). Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16271, 3-Nitro-p-cresol.[1] Retrieved from [Link][1]
-
Cheméo. Chemical Properties of this compound. Retrieved from [Link][1]
-
Arora, P. K., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp.[1] Strain SJ98. Frontiers in Microbiology.[1] Retrieved from [Link]
Navigating Purity: A Technical Guide to Common Contaminants in Commercial 4-Methyl-3-nitrophenol
A Technical Support Center Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the common contaminants found in commercial-grade 4-Methyl-3-nitrophenol (4M3NP). Understanding and addressing these impurities is critical for the success and reproducibility of your experiments, particularly in sensitive applications such as pharmaceutical development and advanced material synthesis. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial-grade this compound?
The primary route for synthesizing this compound is the nitration of p-cresol. Consequently, the most prevalent impurities are byproducts of this reaction. These can be broadly categorized as:
-
Isomeric Byproducts: The nitration of p-cresol can also yield other isomers, with 4-methyl-2-nitrophenol being the most significant. The formation of this isomer is a common side reaction.
-
Unreacted Starting Material: Residual p-cresol that did not undergo nitration can be present in the final product.
-
Over-Nitrated Products: Further nitration of the desired product or its isomers can lead to the formation of dinitro compounds, such as 4-methyl-2,6-dinitrophenol .
-
Impurities from Starting Material: Commercial p-cresol may contain its isomer, m-cresol . If present during nitration, this will lead to the formation of a different set of nitrated isomers, including 3-methyl-4-nitrophenol , 3-methyl-2-nitrophenol , and 3-methyl-6-nitrophenol [1].
A typical commercial-grade specification for this compound might indicate a purity of greater than 98.5% as determined by GC and HPLC[2]. The remaining percentage is composed of the impurities listed above.
Troubleshooting Guide: Identifying and Mitigating the Impact of Impurities
Q2: My reaction yield is consistently lower than expected when using 4M3NP. Could impurities be the cause?
Absolutely. The presence of non-reactive or less reactive impurities will effectively lower the concentration of your starting material, leading to reduced yields of your desired product. Furthermore, some impurities can interfere with the reaction by competing for reagents or catalyzing side reactions.
Troubleshooting Steps:
-
Purity Assessment: The first step is to determine the actual purity of your 4M3NP lot. High-Performance Liquid Chromatography (HPLC) is a reliable method for this.
-
Identify the Culprit: If the purity is lower than specified, the next step is to identify the major contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile impurities like isomeric byproducts and unreacted cresol.
Q3: I'm observing unexpected side products in my reaction. How can I determine if 4M3NP impurities are responsible?
Isomeric impurities are often the primary culprits for unexpected side products as they may undergo similar reactions to 4M3NP, but lead to different final compounds.
Logical Flow for Troubleshooting Unexpected Side Products:
Caption: Troubleshooting workflow for unexpected side products.
Q4: How can I purify my commercial-grade 4M3NP to remove these common contaminants?
The two most effective methods for purifying 4M3NP are recrystallization and column chromatography. The choice depends on the level and nature of the impurities.
Data Summary for Purification Methods:
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, cost-effective, good for removing small amounts of less soluble impurities. | May not be effective for separating isomers with similar solubility. |
| Column Chromatography | >99.5% | Excellent for separating isomers and removing a wide range of impurities. | More time-consuming, requires solvents and a stationary phase. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general guideline for the separation of nitrocresol isomers. Method optimization may be required based on the specific instrument and column used.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). For better peak shape, the aqueous phase can be acidified with a small amount of phosphoric acid or formic acid.
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Also, prepare standard solutions of potential impurities if available (e.g., 4-methyl-2-nitrophenol, p-cresol).
-
Sample Preparation: Dissolve a known amount of the commercial-grade 4M3NP in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4M3NP has strong absorbance (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the impurities. The peak area can be used to quantify the percentage of each component.
Protocol 2: Purification of this compound by Recrystallization
This protocol is effective for removing less polar impurities and can significantly improve the purity of 4M3NP that is already of a relatively high grade.
Step-by-Step Methodology:
-
Solvent Selection: Toluene or an ethanol/water mixture are suitable solvent systems for the recrystallization of 4M3NP.
-
Dissolution: In a fume hood, dissolve the crude 4M3NP in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired 4M3NP should crystallize out, leaving the more soluble impurities in the solvent.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification of this compound by Column Chromatography
This method is ideal for separating isomeric impurities and for purifying highly impure samples.
Experimental Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
By understanding the potential contaminants in commercial-grade this compound and implementing appropriate analytical and purification techniques, you can ensure the integrity of your starting materials and the reliability of your experimental results.
References
-
Sasaki, M., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 167-171. Available at: [Link]
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents.
Sources
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 4-Methyl-3-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4-Methyl-3-nitrophenol. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you identify, understand, and mitigate matrix effects in your analytical workflows.
Section 1: Understanding the Challenge: this compound and Matrix Effects
This section addresses the fundamental concepts of matrix effects and their specific relevance to the analysis of this compound.
Q1: What is a matrix effect and why is it a critical issue when analyzing this compound?
A matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample, known as the matrix.[1] For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects are a primary source of quantitative error and can manifest as either signal suppression or enhancement.[2][3][4]
Causality: When analyzing this compound, co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins, or other organic molecules) can interfere with the ionization process in the mass spectrometer's source, particularly with Electrospray Ionization (ESI).[5][6] This interference can happen in several ways:
-
Competition for Charge: Matrix components may compete with this compound for available charge on the ESI droplet surface, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer.[3]
-
Changes in Droplet Properties: Co-eluting substances can alter the viscosity or surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and, consequently, the release of analyte ions.[5]
This is a critical issue because it directly impacts the accuracy, precision, and sensitivity of your results, potentially leading to an underestimation or overestimation of the true concentration of this compound in your sample.[7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | [8] |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Yellow Crystalline Solid | [9] |
| Melting Point | 78-81 °C | [10] |
| Water Solubility | Slightly soluble (~3.8 g/L at 25°C) | [9][10] |
| Log P (octanol/water) | ~2.18 | [9] |
| Synonyms | 3-Nitro-p-cresol, 3-Nitro-4-methylphenol | [8][11] |
Q2: How can I diagnose if matrix effects are compromising my this compound analysis?
Diagnosing matrix effects is a crucial first step before attempting to mitigate them. The most direct method is a Post-Extraction Spike Experiment , which quantitatively assesses the impact of the matrix.
The Causality Behind the Test: This experiment works by comparing the analytical response of a known amount of this compound in a clean solvent to the response of the same amount spiked into a sample extract that has already gone through your entire sample preparation procedure. If the responses are different, a matrix effect is present.
Experimental Protocol: Quantifying Matrix Effect Factor (MEF)
-
Prepare Two Solution Sets:
-
Set A (Analyte in Solvent): Prepare a standard solution of this compound in your final mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Analyte in Matrix): Take a blank sample matrix (e.g., plasma, soil extract) that is known to be free of this compound. Process it through your entire sample preparation workflow (extraction, cleanup, etc.). In the final step, spike the processed blank extract with this compound to achieve the same final concentration as Set A.
-
-
Analyze and Calculate:
-
Inject and analyze multiple replicates (n≥3) of both Set A and Set B using your LC-MS method.
-
Calculate the average peak area for each set.
-
Calculate the Matrix Effect Factor (MEF) using the following formula:
MEF (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) x 100
-
Interpreting the Results:
-
MEF ≈ 100%: No significant matrix effect.
-
MEF < 100%: Signal suppression is occurring.
-
MEF > 100%: Signal enhancement is occurring.
A significant deviation from 100% (e.g., outside the range of 85-115%) indicates that matrix effects must be addressed.[4]
Section 2: Troubleshooting Guide: Mitigation Strategies
Once a matrix effect has been confirmed, the next step is to minimize or compensate for it. This section provides a logical troubleshooting workflow, starting with sample preparation and moving to instrumental and calibration techniques.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Q3: My signal is suppressed. What is the most effective sample preparation technique to try first for aqueous samples?
For aqueous samples like environmental water or diluted biological fluids, Solid Phase Extraction (SPE) is the most robust and widely used technique for removing interferences and mitigating matrix effects.[12][13]
The Causality Behind SPE: SPE works by passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).[14] By carefully selecting the sorbent and solvents, you can achieve two goals: 1) Retain this compound on the sorbent while matrix interferences pass through to waste, or 2) Retain interferences while the analyte passes through. The analyte is then selectively eluted with a small volume of a strong solvent, resulting in a cleaner and often more concentrated sample.[13]
Caption: General workflow for a Solid Phase Extraction (SPE) experiment.
Experimental Protocol: Example Reversed-Phase SPE for this compound
This protocol is a starting point for extracting this compound from a water sample using a polymeric reversed-phase sorbent (e.g., HLB).
Table 2: Example SPE Protocol for this compound from an Aqueous Matrix
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | Acidify the water sample (e.g., 100 mL) to pH ~2-3 with a suitable acid. | This compound is a weak acid. Lowering the pH ensures it is in its neutral, less polar form, which enhances its retention on a reversed-phase sorbent.[6] |
| 2. Conditioning | Pass 5 mL of methanol through the SPE cartridge. | Wets the polymeric sorbent and activates the functional groups for analyte interaction. |
| 3. Equilibration | Pass 5 mL of acidified water (pH ~2-3) through the cartridge. Do not let the sorbent go dry. | Prepares the sorbent environment to be similar to the sample, ensuring consistent retention upon loading. |
| 4. Sample Loading | Load the 100 mL pre-treated sample onto the cartridge at a slow flow rate (~5 mL/min). | The neutral this compound adsorbs to the hydrophobic sorbent via van der Waals forces. Polar interferences pass through to waste. |
| 5. Washing | Pass 5 mL of acidified water through the cartridge. | Removes any remaining salts and highly polar interferences without eluting the analyte of interest. |
| 6. Elution | Elute the this compound with 2 x 3 mL aliquots of methanol or acetonitrile. Collect the eluate. | A strong organic solvent disrupts the hydrophobic interaction, releasing the analyte from the sorbent. Using two smaller aliquots is often more efficient than one large one. |
| 7. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase. | This step concentrates the sample, improving detection limits, and ensures the final sample solvent is compatible with the LC system. |
Q4: I work with very complex matrices like food or soil. Is there a more universal sample preparation method I can use?
Yes, for complex solid or semi-solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent and increasingly popular choice for the analysis of phenolic compounds.[15][16] Originally developed for pesticide analysis, its utility has expanded to many other analyte classes.[17][18]
The Causality Behind QuEChERS: QuEChERS is a two-step process.
-
Extraction & Partitioning: The sample is first homogenized with an organic solvent (typically acetonitrile) and a salt mixture (e.g., MgSO₄, NaCl). The salts induce phase separation between the aqueous and organic layers and drive the analytes of interest into the acetonitrile layer.[17]
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of sorbent material (e.g., PSA, C18, GCB). The tube is vortexed and centrifuged. The sorbents selectively remove specific interferences (e.g., PSA removes organic acids, C18 removes lipids, GCB removes pigments).[15] The resulting clean supernatant is then ready for analysis.
The advantage of QuEChERS is its high throughput and effectiveness at removing a broad range of interferences from challenging matrices.[19]
Section 3: Advanced Troubleshooting: Calibration & Instrumental Solutions
When extensive sample cleanup is not feasible or insufficient, you can often compensate for matrix effects through your calibration strategy.
Q5: When should I use the Method of Standard Addition?
The Method of Standard Addition is a powerful technique to use when you cannot obtain a true blank matrix, or when the matrix composition varies significantly from sample to sample.[20][21]
The Causality Behind Standard Addition: This method works by creating a calibration curve within each sample.[22] By adding known, increasing amounts of a this compound standard to aliquots of your unknown sample, you ensure that the standards experience the exact same matrix effects as the endogenous analyte.[23] Plotting the instrument response against the concentration of the added standard allows you to extrapolate back to the x-intercept, which reveals the initial concentration of the analyte in the sample.[21]
Disadvantage: It is highly accurate but also very labor-intensive, as a separate calibration is required for every individual sample.[23]
Q6: What is the "gold standard" for correcting matrix effects, and what are its limitations?
The universally recognized "gold standard" for correcting matrix effects in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS) , which involves using a stable isotope-labeled (SIL) internal standard.[24][25]
The Causality Behind Isotope Dilution: A SIL internal standard (e.g., this compound-¹³C₆ or this compound-D₄) is a version of the analyte where some atoms have been replaced with heavier isotopes. It is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same ionization suppression or enhancement.[24] Because the mass spectrometer can differentiate between the analyte and the SIL based on their mass difference, you can quantify by using the ratio of their peak areas. This ratio remains constant even if both signals are suppressed or enhanced, providing highly accurate and precise results.[26]
Limitations:
-
Availability: SIL internal standards are not available for all compounds.
-
Cost: They can be very expensive, which may be prohibitive for high-throughput screening.[24]
Table 3: Comparison of Key Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Sample Cleanup (SPE, QuEChERS) | Physically remove matrix components prior to analysis. | Reduces ion suppression, improves instrument robustness. | Can be time-consuming, requires method development. |
| Matrix-Matched Calibration | Prepare calibrants in a blank matrix identical to the sample. | Compensates for consistent matrix effects across samples.[12] | Requires a true analyte-free blank matrix; ineffective if matrix varies between samples.[24] |
| Standard Addition | Add known amounts of standard to the unknown sample itself. | Highly accurate, does not require a blank matrix, compensates for sample-specific matrix effects.[20][22] | Labor-intensive (one calibration per sample), requires more sample volume.[23] |
| Isotope Dilution (SIL-IS) | Use a stable isotope-labeled internal standard. | "Gold Standard"; corrects for both matrix effects and variations in sample recovery.[24][25] | Expensive, SIL-IS may not be commercially available.[24] |
References
-
Wikipedia. Standard addition. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. [Link]
-
Crego, A. L., et al. (1996). On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. Journal of Chromatography A, 755(1), 67-74. [Link]
-
JoVE. (2015). Video: Method of Standard Addition to Minimize Matrix Effect. [Link]
-
Zellmer, D. L. Standard Addition. California State University, Fresno. [Link]
-
Welch Materials, Inc. (2024). Understanding the Standard Addition Method in Quantitative Analysis. [Link]
-
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Mei, H., et al. (2009). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 1(6), 1075-1087. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 2042-14-0). [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
ACS Publications. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry. [Link]
-
de Alvarenga, E. L., et al. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry, 12(8), 2345-2354. [Link]
-
ResearchGate. New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. [Link]
-
PubMed. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. [Link]
-
Taylor & Francis Online. (2020). Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Food Additives & Contaminants: Part A. [Link]
-
ResearchGate. Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]
-
Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Zhang, Q. H., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Analytica Chimica Acta, 809, 69-77. [Link]
-
van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(5), 1258-1268. [Link]
-
ACS Publications. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry. [Link]
-
Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3145. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105. [Link]
-
PubMed. (2000). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
LCGC North America. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
ChemIQSoc. Preparation of 4-nitrophenol. [Link]
-
ChemRxiv. (2021). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. [Link]
-
Wang, H., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. International Journal of Environmental Research and Public Health, 18(2), 569. [Link]
-
Sciencemadness.org. Experiment 19 Preparation of Nitrophenols. [Link]
-
ResearchGate. Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. [Link]
-
YouTube. (2022). Para Nitrophenol Isolation and Analysis. [Link]
-
Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 833-847. [Link]
-
Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link]
-
MDPI. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Materials. [Link]
-
ResearchGate. Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. [Link]
-
Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. This compound [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | 2042-14-0 [chemicalbook.com]
- 11. This compound (CAS 2042-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standard addition - Wikipedia [en.wikipedia.org]
- 21. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 22. alpha-measure.com [alpha-measure.com]
- 23. welchlab.com [welchlab.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for 4-Methyl-3-nitrophenol quantification
Status: Operational Topic: Analytical Method Optimization (LC-MS/MS & GC-MS) Analyte: 4-Methyl-3-nitrophenol (4M3NP) | CAS: 2042-14-0 Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Selection Strategy
User Query: I need to quantify this compound in complex matrices (biological fluids or atmospheric aerosols). Which internal standard (IS) should I use?
Executive Summary: The selection of an internal standard for this compound (4M3NP) is complicated by the existence of its structural isomer, 3-methyl-4-nitrophenol (a common Fenitrothion metabolite).
Your choice depends on the availability of custom synthesis and the specific ionization mode (ESI- vs. EI).
-
Gold Standard: This compound-d3 (Stable Isotope Labeled - SIL).
-
Field-Proven Alternative: 4-Nitrophenol-d4 . Validated in atmospheric aerosol studies where the specific methyl-nitro isomer was unavailable.
-
High-Risk Option: 3-Methyl-4-nitrophenol-d3 . Not recommended unless you have confirmed co-elution, as isomers often separate chromatographically, negating the benefit of the IS for matrix effect compensation.
Visual Decision Matrix
Use the following logic flow to select your IS and validate it.
Figure 1: Decision tree for selecting an internal standard based on commercial availability and risk tolerance. Option B is the most common verified workaround.
Technical FAQs & Troubleshooting
Q1: Why can't I just use the Fenitrothion metabolite standard (3-methyl-4-nitrophenol-d3)?
A: This is a common error. This compound and 3-methyl-4-nitrophenol are structural isomers .
-
The Problem: In a high-quality LC method, these isomers should have different retention times (RT). If your IS (3-methyl-4-nitrophenol-d3) elutes 0.5 minutes apart from your analyte (this compound), the IS is experiencing the matrix suppression of that specific time window, not the window where your analyte elutes.
-
The Consequence: Your quantification will be corrected for the wrong matrix effects, leading to significant accuracy errors.
Q2: If I use 4-Nitrophenol-d4 (Option B), what are the risks?
A: This is a "Surrogate Internal Standard." It is chemically similar (phenolic, nitro group) but lacks the methyl group.
-
Causality: The lack of the methyl group makes 4-Nitrophenol-d4 slightly more polar than 4M3NP. It may elute slightly earlier in Reverse Phase (C18) chromatography.
-
Mitigation: You must prove that the ionization efficiency changes (Matrix Effect) at the IS retention time are identical to those at the analyte retention time. (See Protocol 1 below).
-
Evidence: Validated methods for atmospheric aerosols have successfully used 4-Nitrophenol-d4 to quantify 4M3NP when the exact isotope was unavailable [1].
Q3: I am seeing severe peak tailing for 4M3NP. Is my IS failing?
A: Likely not. This is usually a column chemistry issue, not an IS issue.
-
Mechanism: Nitrophenols are acidic (pKa ~7–8). If your mobile phase pH is near the pKa, the analyte splits between ionized and neutral states, causing peak broadening.
-
Solution: Ensure your mobile phase is acidified (0.1% Formic Acid) to keep it neutral (better retention) OR basic (Ammonium Acetate pH 9) to keep it fully ionized (if your column can handle high pH). Note: Negative ESI sensitivity is often better at high pH, but column stability is the limiting factor.
Troubleshooting Guide: Common Failure Modes
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| IS Response Drift | Matrix buildup on the cone/source. | Inject a neat standard. If signal is stable, the issue is the matrix. | Switch to a divert valve strategy. Divert flow to waste for the first 1-2 mins to avoid salts entering the MS. |
| Non-Linear Calibration | "Cross-talk" or IS impurity. | Inject a blank containing only the IS. Check for a peak at the analyte's mass transition. | If a peak appears in the analyte channel, your IS is impure (contains native 4M3NP). Reduce IS concentration or buy higher purity. |
| Low Recovery (<50%) | pKa mismatch during extraction. | Check pH of aqueous phase before LLE/SPE. | 4M3NP is acidic. Acidify samples to pH < 4 before extraction to drive it into the organic phase. |
| Retention Time Shift | Column overloading or pH instability. | Check peak shape. Shark-fin shape = overload. | Dilute sample. Verify mobile phase buffer capacity (10mM is usually minimum for nitrophenols). |
Mandatory Protocols
Protocol 1: Matrix Factor (MF) Validation
Required when using a Surrogate IS (e.g., 4-Nitrophenol-d4).
Objective: Quantify if the IS compensates for matrix suppression effectively.
-
Prepare Two Solutions:
-
Solution A (Neat): Analyte + IS in pure solvent (e.g., Methanol).
-
Solution B (Post-Extraction Spike): Extract a blank matrix sample. After extraction, spike the Analyte + IS into the eluate.
-
-
Analyze: Run n=6 replicates of both.
-
Calculate MF:
-
Calculate IS-Normalized MF:
-
Pass Criteria:
must be between 0.85 and 1.15 (or within 15% deviation). If it is outside this range, the surrogate IS is not tracking the analyte's ionization behavior correctly.
Protocol 2: LC-MS/MS Acquisition Parameters (ESI-)
Optimized for Nitrophenols
-
Ionization: ESI Negative Mode (Phenols lose H+ easily).[1]
-
Precursor Ion: [M-H]⁻ (m/z 152 for 4M3NP).
-
Transitions (MRM):
-
Quantifier: 152 → 122 (Loss of NO).
-
Qualifier: 152 → 108 (Loss of CO2/NO2 complex).
-
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH adjusted to ~5-6).
-
B: Methanol or Acetonitrile.[1]
-
Note: Avoid high concentrations of Formic Acid in Negative mode as it can suppress ionization of phenols.
-
References
-
Chow, K. S., et al. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Environmental Chemistry.[1] (Demonstrates the use of 4-Nitrophenol-d4 as a validated internal standard for this compound quantification).
-
WuXi AppTec DMPK. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. (General guidelines on SIL-IS vs. Analog selection).
-
Surur, A. S., et al. (2015).[2] Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.[2][3] Pharmaceutical Methods.[2][4] (Highlights the specific isomer distinction and quantification challenges).
Sources
troubleshooting poor recovery of 4-Methyl-3-nitrophenol during extraction
Technical Support Center: 4-Methyl-3-Nitrophenol Recovery
Case ID: 4M3NP-EXT-001 Molecule: this compound (CAS: 2042-14-0) Classification: Weak Acid / Semi-volatile Phenolic Primary Failure Mode: Phase Partitioning & Volatility
Executive Summary: The "Meta-Nitro" Trap
Low recovery of This compound (4M3NP) is rarely due to a single error. It is typically a convergence of three physicochemical factors specific to its structure:
-
pKa Sensitivity (~8.66): Unlike para-nitrophenols (pKa ~7.1), 4M3NP is a meta-nitrophenol. It is a weaker acid. While this makes it stable at neutral pH, it often leads to complacency regarding acidification.
-
Water Solubility: The nitro group imparts significant polarity, increasing water solubility compared to simple cresols. Standard Liquid-Liquid Extraction (LLE) with Methylene Chloride (DCM) often fails without modification (Salting Out).
-
Sublimation: Despite lacking the intramolecular hydrogen bonding of ortho-nitrophenols, 4M3NP is semi-volatile. Nitrogen blow-down to dryness is a primary cause of >50% analyte loss.
Module 1: The Chemistry of Extraction (pH Control)
Q: I am using a standard EPA 8270 split extraction (Base/Neutral followed by Acid). Why is my recovery near zero?
A: You are likely losing the analyte during the initial alkaline wash or failing to acidify sufficiently during the second stage.
The Mechanism: 4M3NP behaves as a weak acid (pKa ~8.66).
-
At pH > 10: It exists almost exclusively as the phenolate anion . It is highly water-soluble and will not partition into organic solvents. If you perform a "Base/Neutral" extraction first (pH 11-12), the 4M3NP remains in the water.
-
At pH < 6: It exists as the neutral phenol , which is extractable.
Corrective Protocol:
-
Eliminate Base Wash: If possible, perform a single extraction at pH < 2 .
-
The "2-Unit Rule": To ensure >99% recovery, the aqueous pH must be at least 2 units below the pKa.
-
Target pH: < 2.0 (Use 6N HCl or H₂SO₄).
-
Note: Even at pH 7, 4M3NP is mostly neutral, but matrix buffering can cause local pH spikes. Hard acidification is safer.
-
Figure 1: The ionization trap. Extracting at basic pH forces 4M3NP into the aqueous phase, leading to total loss if the water is discarded or if the organic phase is collected too early.
Module 2: Solvent Choice & Matrix Effects
Q: I acidified to pH 2, but recovery is still only 40-50%. Is Methylene Chloride (DCM) the wrong solvent?
A: DCM is standard, but 4M3NP is "water-loving" due to the nitro group. DCM alone may not overcome the water affinity, especially in clean water matrices where no "salting out" occurs naturally.
Troubleshooting Guide:
| Parameter | Recommendation | Why? |
| Solvent System | DCM : Ethyl Acetate (80:20) | Pure DCM is too non-polar. Adding Ethyl Acetate increases polarity, pulling the nitrophenol out of the water. |
| Ionic Strength | Add NaCl (Sat. or 30% w/v) | The "Salting Out" effect is critical. High ionic strength reduces the solubility of organics in water, forcing 4M3NP into the solvent. |
| Emulsions | Centrifuge / Glass Wool | Phenols in complex matrices (soil/tissue) form stable emulsions. Don't wait for gravity; spin it down. |
The "Salting Out" Protocol:
-
Adjust sample pH to < 2.
-
Add 30g Sodium Chloride (NaCl) per 100mL of sample. Shake until dissolved.
-
Extract with solvent (DCM or DCM/EtOAc).
-
Result: This typically boosts recovery from ~50% to >85%.
Module 3: Evaporation & Volatility (The Silent Killer)[1]
Q: My extraction looks good, but I lose everything during concentration. Is the compound degrading?
A: It is likely subliming , not degrading. While 4M3NP is less volatile than ortho-nitrophenol, it has a significant vapor pressure. Evaporating to "dryness" is a catastrophic error.
Critical Constraints:
-
Never Dry Completely: Always leave 0.5 - 1.0 mL of solvent in the tube.
-
Use a "Keeper": If you must go to low volumes, add a high-boiling solvent that retains the analyte.
-
Recommended Keeper:Isooctane or Toluene (100-200 µL).
-
-
Nitrogen Blow-down:
-
Max Temp: 35°C .
-
Gas Flow: Gentle ripple only. Vortexing the surface aggressively accelerates sublimation.
-
Module 4: Chromatographic Tailing (GC-MS)
Q: I see the peak, but it tails badly and integration is inconsistent. Is my column dirty?
A: Phenols contain active hydroxyl (-OH) groups that hydrogen-bond with active sites (silanols) in the GC inlet liner and the column stationary phase. This causes tailing and irreversible adsorption.
Diagnostic Steps:
-
Inlet Maintenance: Change the liner. Use a deactivated splitless liner with glass wool.
-
Column Trimming: Remove the first 10-20cm of the column (guard column recommended).
-
Derivatization (The Ultimate Fix):
-
If tailing persists, convert the phenol to a trimethylsilyl (TMS) ether.
-
Reagent:BSTFA + 1% TMCS .
-
Reaction: 60°C for 30 mins.
-
Result: The -OH becomes -OTMS. The peak becomes sharp, symmetric, and volatility is stabilized.
-
Summary: Troubleshooting Decision Tree
Figure 2: Systematic workflow to isolate the root cause of analyte loss.
References
-
ChemicalBook. (n.d.). This compound Physical Properties and pKa. Retrieved from
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from
-
Biotage. (2020).[1] Why are my phenol recoveries low on EPA Method 8270 extractions? Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol (For comparative pKa analysis). Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 4-Methyl-3-nitrophenol and its Isomers: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the vast landscape of aromatic compounds, nitrocresols—isomeric forms of methyl-nitrophenol—represent a class of significant chemical intermediates. Their utility spans the synthesis of dyes, agrochemicals, and pharmaceutical agents.[1][2][3] The precise positioning of the methyl, hydroxyl, and nitro functional groups on the benzene ring gives rise to distinct isomers, each with a unique profile of physical, chemical, and biological properties. Understanding these isomeric differences is paramount for optimizing synthetic routes, developing robust analytical methods, and predicting biological activity or toxicity.
This guide provides a comparative analysis of 4-methyl-3-nitrophenol and three of its key structural isomers: 4-methyl-2-nitrophenol , 2-methyl-4-nitrophenol , and 3-methyl-4-nitrophenol . By examining their properties through the lens of molecular structure, we will explore the causality behind their distinct behaviors, from melting points and spectroscopic signatures to synthetic accessibility and toxicological profiles.
Part 1: Physicochemical Properties - A Structural Perspective
The arrangement of functional groups dictates the intermolecular and intramolecular forces that govern the physical properties of these isomers. A critical differentiating factor is the potential for hydrogen bonding.
When the nitro group is positioned ortho to the hydroxyl group, as in 4-methyl-2-nitrophenol , strong intramolecular hydrogen bonding occurs. This internal bonding satisfies the hydrogen-bonding potential of the hydroxyl group within the molecule itself, reducing its ability to form hydrogen bonds with neighboring molecules. Consequently, this isomer exhibits greater volatility and a lower boiling point compared to its counterparts where the groups are meta or para to each other. In isomers like this compound and 2-methyl-4-nitrophenol, the hydroxyl group engages in intermolecular hydrogen bonding, leading to molecular association, higher boiling points, and often different solubility profiles.
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Nitrocresol Isomers.
The following table summarizes the key physicochemical properties of the selected isomers, highlighting the tangible effects of their structural differences.
| Property | This compound | 4-Methyl-2-nitrophenol | 2-Methyl-4-nitrophenol | 3-Methyl-4-nitrophenol |
| Structure | ![]() | ![]() | ![]() | ![]() |
| CAS Number | 2042-14-0[4] | 119-33-5[5] | 99-53-6[2] | 2581-34-2[6] |
| Molecular Formula | C₇H₇NO₃[7] | C₇H₇NO₃[8] | C₇H₇NO₃[2] | C₇H₇NO₃[9] |
| Molecular Weight | 153.14 g/mol [10] | 153.14 g/mol [8] | 153.14 g/mol [11] | 153.14 g/mol [9] |
| Appearance | Yellowish crystals[12] | Yellow crystals[5] | Yellow crystalline solid[2] | Dark yellow powder[9] |
| Melting Point (°C) | 78 - 81[4][13] | 32 - 36.5[5][8] | 93 - 98 (lit.) / 114-116[2][3] | ~128[6] |
| Boiling Point (°C) | ~266 (estimate)[4] | ~125 (at 15 mmHg)[5] | ~285 (estimate)[2] | Not readily available |
| Solubility in Water | Slightly soluble[4][13] | Slightly soluble[5] | Sparingly soluble (~1 g/L)[2] | High (1190 mg/L)[6] |
| pKa | Not readily available | Not readily available | 7.43 (Predicted)[3] | Not readily available |
Note: Reported values, especially for boiling points, can vary between sources. Estimates are provided where experimental data is sparse.
Part 2: Synthesis and Mechanistic Insights
The most common route to these isomers is the direct electrophilic nitration of the corresponding cresol precursors (o-, m-, or p-cresol). The reaction outcome is a classic example of competing directing effects in electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the methyl (-CH₃) group is a weakly activating, ortho, para-director.
The choice of nitrating agent and reaction conditions is critical to control selectivity and minimize side reactions, such as oxidation, which can lead to the formation of tarry by-products.[14]
-
This compound and 4-Methyl-2-nitrophenol are synthesized from p-cresol. The -OH group directs nitration to the 2- and 6-positions, while the -CH₃ group directs to the 3- and 5-positions. Nitration typically yields a mixture, with 4-methyl-2-nitrophenol often being the major product.[15] Achieving a higher yield of the 3-nitro isomer can be challenging and may require specific conditions or protecting group strategies.[16][17]
-
2-Methyl-4-nitrophenol is synthesized from o-cresol. Here, the powerful para-directing effect of the -OH group leads to preferential substitution at the C4 position.
-
3-Methyl-4-nitrophenol is synthesized from m-cresol. The directing effects of the -OH (to C2, C4, C6) and -CH₃ (to C2, C4, C6) groups are reinforcing, strongly favoring substitution at the C4 and C6 positions.[14]
Caption: General Synthetic Pathways via Nitration of Cresol Precursors.
Experimental Protocol: General Nitration of p-Cresol
Causality Statement: This protocol uses a mixed acid system (HNO₃/H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for substitution onto the activated phenol ring. The reaction is performed at a low temperature (0-10°C) to minimize oxidation of the phenol, a common and highly exothermic side reaction that reduces yield and complicates purification.
Materials:
-
p-Cresol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-cresol in a minimal amount of the chosen organic solvent or, if conditions allow, add it directly to the acid.
-
Acid Mixture: Slowly add concentrated sulfuric acid while stirring and maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred p-cresol solution via a dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0°C and 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours.
-
Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture.
-
Extraction: If a solvent was used, separate the organic layer. If not, extract the aqueous mixture several times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with cold water and saturated sodium bicarbonate solution (to neutralize residual acid) until effervescence ceases.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification & Separation: The resulting crude solid is a mixture of 4-methyl-2-nitrophenol and this compound. Separation is typically achieved by column chromatography or steam distillation, exploiting the volatility of the ortho isomer.
Part 3: Analytical Characterization and Separation
Distinguishing between these closely related isomers requires a combination of chromatographic and spectroscopic techniques.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating and quantifying nitrocresol isomer mixtures.[1][14] Due to differences in polarity and volatility, baseline separation is readily achievable with appropriate column and mobile phase selection.
Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, providing a definitive fingerprint for structural confirmation.
-
Infrared (IR) Spectroscopy: This technique is particularly powerful for differentiating ortho-substituted isomers. 4-Methyl-2-nitrophenol will show a sharp O-H stretch at a higher frequency (~3200-3500 cm⁻¹) characteristic of an intramolecularly bonded hydroxyl group. The other isomers will exhibit a broad O-H stretch at a lower frequency (~3200-3400 cm⁻¹) indicative of intermolecular hydrogen bonding.
-
Mass Spectrometry (MS): While all isomers share the same molecular ion peak (m/z = 153), their fragmentation patterns under electron impact (EI) can differ, aiding in identification, particularly when coupled with a chromatographic separation (GC-MS).[1]
Experimental Protocol: Isomer Separation by HPLC
Causality Statement: This reverse-phase HPLC method separates the isomers based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The less polar isomer (4-methyl-2-nitrophenol, due to intramolecular H-bonding masking the polar -OH group) will typically have a longer retention time than the more polar, inter-molecularly bonded isomers under these conditions.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40 v/v) with 0.1% formic acid (to ensure protonation).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 320 nm[1]
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare individual standard solutions of each pure isomer (e.g., 100 µg/mL) in the mobile phase. Prepare a mixed standard solution containing all isomers.
-
Sample Preparation: Dissolve the crude reaction mixture or unknown sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject the individual standards to determine their respective retention times.
-
Analysis: Inject the mixed standard and the unknown sample.
-
Identification & Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify by comparing the peak areas to a calibration curve constructed from the standards.
Caption: A typical analytical workflow for the separation and analysis of nitrocresol isomers.
Part 4: Comparative Biological Activity and Toxicological Profile
The toxicological profiles of nitrocresols are of significant interest, particularly as they can be environmental contaminants. 3-Methyl-4-nitrophenol, for example, is a primary breakdown product of the organophosphate insecticide fenitrothion.[1] While comprehensive comparative data is limited, available information indicates that these compounds are generally classified as harmful and irritants.
| Isomer | Hazard Classifications (GHS) | Acute Toxicity / Notes |
| This compound | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[10] | Warning. May cause respiratory irritation.[10] |
| 4-Methyl-2-nitrophenol | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[8] | Toxic by ingestion or skin contact.[5] Oral LD50 (rat): 3360 mg/kg.[5] |
| 2-Methyl-4-nitrophenol | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2[11] | Harmful if swallowed. Causes skin and serious eye irritation.[11] |
| 3-Methyl-4-nitrophenol | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2[9] | Harmful if swallowed, in contact with skin, or if inhaled.[9] A known metabolite of the pesticide fenitrothion.[1][9] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)
The data suggests that all four isomers present moderate acute toxicity and are irritants.[5][9][10][11] The position of the nitro and methyl groups can influence metabolic pathways and mechanisms of toxicity, but a detailed comparative structure-activity relationship would require further dedicated toxicological studies. For instance, 3-methyl-4-nitrophenol has been shown to undergo microbial degradation via monooxygenation to form methyl-1,4-benzoquinone.[1]
Conclusion
The comparative analysis of this compound and its isomers underscores a fundamental principle of organic chemistry: structure dictates function. The subtle shift of a single functional group dramatically alters physical properties like melting and boiling points, a direct consequence of the interplay between intramolecular and intermolecular forces. These structural variations also govern the regioselectivity of their synthesis via electrophilic aromatic substitution and provide the basis for their analytical separation and spectroscopic identification. While sharing general toxicological characteristics, their specific biological roles and metabolic fates, such as the link between 3-methyl-4-nitrophenol and the pesticide fenitrothion, highlight the importance of isomer-specific analysis in environmental and toxicological research. For the medicinal or materials chemist, a thorough understanding of these isomeric differences is the cornerstone of rational design and targeted synthesis.
References
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
This compound. ChemBK. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
4-Methyl-2-nitrophenol | C7H7NO3. PubChem, National Institutes of Health. [Link]
-
This compound - 2042-14-0. ChemSynthesis. [Link]
-
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. J-STAGE. [Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]
-
Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
(PDF) 3-Methyl-4-nitrophenol. ResearchGate. [Link]
-
3-Methyl-4-nitrophenol | C7H7NO3. PubChem, National Institutes of Health. [Link]
-
The Nitration of Para-Cresol and of Para-Cresyl Carbonate in the Presence of Sulfuric Acid. Journal of the American Chemical Society. [Link]
- US2136187A - Nitration of para cresol.
-
3-Methyl-4-nitrophenol CAS N°: 2581-34-2. OECD SIDS. [Link]
-
2-METHYL-4-NITROPHENOL 99-53-6 wiki. Molbase. [Link]
-
3-methyl-4-nitrophenol. AERU, University of Hertfordshire. [Link]
-
(PDF) 2-Methyl-4-nitrophenol. ResearchGate. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
-
2-Methyl-4-nitrophenol | C7H7NO3. PubChem, National Institutes of Health. [Link]
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- 17. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 4-Methyl-3-nitrophenol: A Technical Guide
Executive Summary
4-Methyl-3-nitrophenol (4-M-3-NP), also known as 3-nitro-p-cresol, is a critical biomarker for exposure to the organophosphate pesticide Fenitrothion and a degradation product in environmental water systems. Its accurate quantification is essential for toxicological assessment and environmental monitoring.
This guide objectively compares three dominant analytical methodologies: HPLC-UV , GC-MS , and Electrochemical Sensing . Unlike standard operating procedures (SOPs), this document focuses on cross-validation—evaluating how these methods benchmark against each other regarding sensitivity, selectivity, and throughput.
Part 1: Methodological Landscape & Comparative Analysis
High-Performance Liquid Chromatography (HPLC-UV/DAD)
The Robust Workhorse
HPLC remains the standard for routine analysis where extreme sensitivity is not required. It avoids the complex derivatization steps required by GC, preserving sample integrity.
-
Mechanism: Separation based on hydrophobic interaction using a C18 reverse-phase column. Detection relies on the strong UV absorbance of the nitrophenol moiety at 270 nm.
-
Critical Parameter: Mobile phase composition. A ratio of Acetonitrile:Water (60:[1][2]40) is optimal for resolving 4-M-3-NP from urinary matrix components.
-
Limitation: High Limits of Detection (LOD), typically in the range of 0.5–1.0 µg/mL (ppm range), making it unsuitable for trace environmental analysis without extensive pre-concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
The Sensitivity Standard[3]
GC-MS is the gold standard for trace-level quantification (ppb range). However, 4-M-3-NP is polar and thermally labile, necessitating derivatization to improve volatility and peak shape.
-
Mechanism: Analytes are derivatized (e.g., silylation or acetylation) to mask the hydroxyl group, then separated on a capillary column (e.g., DB-5MS) and detected via Electron Impact (EI) ionization.
-
Critical Parameter: Derivatization efficiency. Incomplete derivatization leads to poor quantification and column contamination.
-
Advantage: Unmatched sensitivity (LOD ~0.3 µg/L) and structural confirmation via mass spectral fragmentation patterns.
Electrochemical Sensors (Voltammetry)
The Emerging Field Alternative
Recent advances in nanomaterials have enabled portable, low-cost sensors using modified Glassy Carbon Electrodes (GCE).
-
Mechanism: Differential Pulse Voltammetry (DPV) measures the current generated by the reduction of the nitro group (-NO2) to a hydroxylamine (-NHOH) or amine (-NH2).
-
Critical Parameter: Electrode modification. Nanocomposites like Reduced Graphene Oxide (rGO) decorated with Gold Nanoparticles (AuNPs) significantly enhance electron transfer, lowering LODs to ~1.5 µg/L.
-
Limitation: Susceptible to fouling and matrix interference in complex samples (e.g., raw urine) compared to chromatographic separation.
Comparative Performance Matrix
| Feature | HPLC-UV | GC-MS | Electrochemical Sensor |
| Primary Use Case | Routine QC, High conc. biological samples | Trace environmental & toxicology | Field screening, Point-of-care |
| LOD (Approx) | ~870 µg/L (0.87 ppm) | ~0.3 µg/L (0.3 ppb) | ~1.5 µg/L (1.5 ppb) |
| Sample Prep | Simple (LLE/SPE) | Complex (Derivatization required) | Minimal (Dilution) |
| Selectivity | Moderate (Retention time only) | High (Mass spectrum fingerprint) | Moderate (Redox potential specific) |
| Cost per Sample | Medium | High | Low |
| Throughput | Medium (15-30 min/run) | Low (45+ min incl. prep) | High (<5 min/scan) |
Part 2: Experimental Protocols & Validation
Protocol A: HPLC-UV Determination in Urine
Objective: Quantify 4-M-3-NP metabolites in urine samples.
-
Sample Hydrolysis: Mix 1 mL urine with 0.5 mL HCl (to deconjugate glucuronides). Heat at 90°C for 1 hour.
-
Extraction: Add 2 mL Ethyl Acetate . Vortex for 2 mins, centrifuge at 3000 rpm. Collect organic layer.[4]
-
Drying: Evaporate ethyl acetate under nitrogen stream. Reconstitute in 200 µL Mobile Phase.
-
Chromatography:
-
Validation Check: Retention time should be ~2.8 minutes. Linearity (
) > 0.999 over 1–50 µg/mL range.[5]
Protocol B: GC-MS Trace Analysis
Objective: Confirm trace exposure in environmental water.
-
Extraction: Acidify water sample to pH 2. Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with methanol.
-
Derivatization: Evaporate eluate. Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.
-
Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5MS (30m x 0.25mm).
-
Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.
-
MS Mode: SIM (Selected Ion Monitoring) targeting m/z 225 (molecular ion of TMS derivative).
-
Part 3: Visualization & Decision Framework
Workflow Comparison Diagram
The following diagram contrasts the workflow complexity between the three methods.
Caption: Comparative workflow complexity. Note the additional derivatization step required for GC-MS (Red) versus the streamlined path for Sensors (Yellow).
Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on concentration range and sample matrix.
Part 4: Self-Validation Framework (Scientific Integrity)
To ensure Trustworthiness in your data, every analytical run must include internal self-validation steps. Do not rely solely on external calibration.
-
Internal Standard (IS) Normalization:
-
For GC-MS , use a deuterated isotope (e.g., this compound-d3) added before extraction. This corrects for losses during SPE and derivatization variability.
-
Acceptance Criteria: IS recovery must be within 80–120%.
-
-
Matrix Spike Recovery:
-
Spike a "blank" matrix sample with a known concentration of 4-M-3-NP (e.g., 10 µg/L).
-
Calculation:
-
Target: 85–115% for HPLC; 70–130% for trace GC-MS.
-
-
Derivatization QC (GC-MS specific):
-
Monitor the presence of underivatized peaks. If the raw nitrophenol peak appears, the derivatization reagent (BSTFA) may be compromised by moisture.
-
References
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]
-
New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure. PubMed. [Link]
-
Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods (RSC). [Link][6]
-
Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. MDPI. [Link][7]
-
Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. CDC Stacks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phmethods.net [phmethods.net]
- 3. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites [mdpi.com]
- 6. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Content Type: Publish Comparison Guide Topic: Spectroscopic Differentiation of 4-Methyl-3-nitrophenol and Isomeric Analogs Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
In the synthesis of agrochemicals (e.g., Fenitrothion metabolites) and pharmaceutical intermediates, distinguishing This compound (4M3NP) from its structural isomers—particularly 3-Methyl-4-nitrophenol (3M4NP) and 2-Methyl-4-nitrophenol (2M4NP) —is a critical quality control challenge. While these compounds share the same molecular weight (153.14 g/mol ) and similar polarity, their electronic properties differ significantly due to the relative positioning of the nitro (-NO₂) and hydroxyl (-OH) groups.
This guide provides a definitive spectroscopic workflow to differentiate these isomers, focusing on the "Smoking Gun" signals in NMR and the pKa-dependent solvatochromism observed in UV-Vis spectroscopy.
Compound Profiles & Structural Logic
The core challenge lies in the ortho-, meta-, para- relationships. The electronic influence of the nitro group (strong electron-withdrawing) relative to the hydroxyl group (electron-donating) dictates the spectroscopic signature.
| Compound | Common Name | Structure Code | Nitro Position (vs OH) | pKa (Approx) |
| This compound | 3-Nitro-p-cresol | 4M3NP | meta | ~8.3 |
| 3-Methyl-4-nitrophenol | 4-Nitro-m-cresol | 3M4NP | para | ~7.2 |
| 2-Methyl-4-nitrophenol | 4-Nitro-o-cresol | 2M4NP | para | ~7.1 |
Technical Insight: The para-nitro isomers (3M4NP, 2M4NP) are significantly more acidic than the meta-nitro isomer (4M3NP) due to resonance stabilization of the phenolate anion. This acidity difference is the basis for the rapid UV-Vis screening protocol described below.
Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy (The Structural Proof)
NMR is the most reliable method for absolute structural assignment. The differentiation relies on identifying the most deshielded proton and analyzing its splitting pattern .
The "Smoking Gun" Logic:
-
4M3NP: The most deshielded proton is H2 (between -OH and -NO₂). It appears as a Singlet (or fine doublet,
Hz). -
3M4NP: The most deshielded proton is H5 (ortho to -NO₂). It appears as a Doublet (
Hz).
Comparative Chemical Shifts (in CDCl₃):
| Proton Environment | This compound (Target) | 3-Methyl-4-nitrophenol (Isomer) | Diagnostic Feature |
| Most Deshielded | δ ~7.5 - 7.6 ppm (H2) | δ ~8.0 ppm (H5) | Splitting Pattern |
| Multiplicity | Singlet (s) (or d, | Doublet (d) ( | Key Differentiator |
| Methyl Group | δ ~2.45 ppm (s) | δ ~2.63 ppm (s) | Methyl on 3M4NP is more deshielded by ortho-NO₂ |
| Aromatic H (Other) | H5, H6 (Doublets, | H2, H6 (Singlet/Doublet mix) | Less diagnostic |
B. UV-Vis Spectroscopy (The Rapid Screen)
Because the para-nitro isomers are more acidic, they exist as yellow phenolate anions at neutral pH, whereas the meta-nitro isomer (4M3NP) remains colorless/pale yellow until higher pH.
-
Experiment: pH Titration / Solvatochromism.
-
Observation:
-
3M4NP (Para): Intense absorption at ~400 nm (Yellow) at pH 7.5.
-
4M3NP (Meta): Minimal absorption at 400 nm at pH 7.5; requires pH > 9 to fully shift.
-
C. Mass Spectrometry (Fragmentation)
While the molecular ion (
-
Mechanism: If the Nitro group is ortho to the Methyl group, oxygen transfer can occur, leading to the loss of an OH radical (M-17) .
-
4M3NP: NO₂ and CH₃ are ortho. Expect [M-17]⁺ peak (m/z 136).
-
2M4NP: NO₂ is meta to CH₃. The [M-17]⁺ peak is significantly suppressed or absent.
Experimental Protocols
Protocol 1: Rapid UV-Vis Isomer Screen
Objective: Quickly determine if a sample is the para-nitro impurity or the meta-nitro target.
-
Preparation: Prepare a 10 µM solution of the analyte in a 50:50 Water:Methanol mixture.
-
Buffer Addition: Add 10 µL of 1M Phosphate Buffer (pH 7.4) to the cuvette.
-
Measurement: Record absorbance from 250 nm to 500 nm.
-
Interpretation:
-
Strong Peak at 400 nm: Indicates para-nitro isomer (3M4NP or 2M4NP).
-
Peak at ~320-350 nm (No 400 nm): Indicates meta-nitro target (4M3NP).
-
-
Confirmation: Add 1 drop of 1M NaOH. If the 4M3NP sample turns bright yellow only now (shift to 400 nm), identity is supported.
Protocol 2: High-Resolution NMR Characterization
Objective: Definitive structural validation for CoA (Certificate of Analysis).
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ can be used, but CDCl₃ provides sharper resolution of the OH coupling.
-
Acquisition: Run a standard 1H NMR (minimum 300 MHz, preferably 400 MHz+). Set relaxation delay (d1) to >1s to ensure integration accuracy.
-
Processing: Phase correct manually. Integrate the methyl singlet (set to 3H).
-
Analysis: Zoom into the 7.0–8.5 ppm region. Look for the isolated proton signal.
-
If the most downfield signal is a broad singlet , it is 4M3NP .
-
If the most downfield signal is a sharp doublet (J=9Hz) , it is 3M4NP .
-
Decision Workflow Diagram
Figure 1: Analytical decision tree for differentiating nitrocresol isomers.
Data Summary Table
| Parameter | This compound (Target) | 3-Methyl-4-nitrophenol (Impurity) |
| CAS Number | 2042-14-0 | 2581-34-2 |
| 1H NMR Downfield Peak | Singlet (H2) | Doublet (H5) |
| UV-Vis λmax (pH 7) | ~320 nm (Colorless) | ~400 nm (Yellow) |
| IR Nitro Stretch | ~1530 cm⁻¹ (Asym) | ~1515 cm⁻¹ (Lower due to conjugation) |
| Key MS Fragment | m/z 136 [M-OH]⁺ (Prominent) | m/z 136 [M-OH]⁺ (Present) |
References
-
NIST Chemistry WebBook. this compound Mass and IR Spectra. National Institute of Standards and Technology. [Link]
-
PubChem. 3-Methyl-4-nitrophenol Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. Photochemistry of Nitrophenols: Solvent Effects. Environmental Science: Atmospheres. [Link]
A Guide to Inter-Laboratory Proficiency in the Analysis of 4-Methyl-3-nitrophenol
This guide provides a comprehensive framework for conducting an inter-laboratory study on the analysis of 4-Methyl-3-nitrophenol, a compound of interest in environmental monitoring and industrial chemistry. The objective is to establish a robust and reproducible analytical methodology, ensuring data comparability across different research and quality control laboratories. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental science.
Introduction: The Rationale for an Inter-Laboratory Study
This compound (4M3NP) is a substituted aromatic compound whose accurate quantification is crucial for various applications, from its use as a chemical intermediate to its potential as an environmental contaminant.[1] Given the diversity of analytical instrumentation and laboratory practices, ensuring that different laboratories can achieve comparable results is paramount for regulatory compliance, scientific research, and quality assurance.
Inter-laboratory studies are a cornerstone of method validation and laboratory proficiency testing.[2][3] They serve to identify and mitigate potential sources of analytical variability, leading to the establishment of standardized protocols with well-defined performance characteristics. This guide outlines a protocol for an inter-laboratory comparison for the determination of 4M3NP, providing a primary HPLC-UV method and a confirmatory GC-MS method.
The Analyte: this compound
This compound is a pale yellow crystalline powder with a melting point of 78-81 °C.[4] It is slightly soluble in water and soluble in organic solvents like methanol and ethyl acetate.[4] Its chemical structure, with a hydroxyl and a nitro group on a toluene backbone, dictates its analytical behavior, particularly its chromophoric properties for UV detection and its volatility for gas chromatography.
Diagram: Chemical Structure of this compound
Caption: Workflow of the inter-laboratory study.
Test Material
Analytical Methodology
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of similar nitrophenolic compounds. [5][6] 4.1.1. Experimental Protocol
-
Sample Preparation:
-
Allow the received sample to equilibrate to room temperature.
-
If the sample is aqueous, it can be directly injected after filtration through a 0.45 µm syringe filter.
-
For solid samples or complex matrices, a solvent extraction (e.g., with ethyl acetate) followed by evaporation and reconstitution in the mobile phase may be necessary. [7]
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). [7]The water component should be acidified slightly (e.g., with 0.1% phosphoric acid) to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min. [7] * Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm. [7]
-
-
Calibration:
-
Prepare a series of calibration standards from the high-purity 4M3NP solid standard in the mobile phase, covering the expected concentration range of the test sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) of >0.99 is expected.
-
-
Quantification:
-
Inject the prepared test sample and determine the peak area corresponding to 4M3NP.
-
Calculate the concentration of 4M3NP in the sample using the calibration curve.
-
Confirmatory Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
This method is based on ISO 17495:2001 for the analysis of nitrophenols in water and is suitable for laboratories equipped with GC-MS instrumentation. [8][9] 4.2.1. Experimental Protocol
-
Sample Preparation (including derivatization):
-
Solid-Phase Extraction (SPE): For aqueous samples, acidify to pH < 2 and extract the analyte using a polymeric SPE cartridge. Elute with a suitable organic solvent (e.g., dichloromethane/methanol).
-
Derivatization: Evaporate the eluate to dryness and derivatize the phenolic hydroxyl group to improve volatility and chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 60-80°C, followed by a ramp to 250-280°C.
-
Injection Mode: Splitless.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 4M3NP for enhanced sensitivity and selectivity. The mass spectrum of underivatized this compound can be found in the NIST database. [10]
-
-
Calibration and Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Use an internal standard (e.g., a deuterated phenol) to correct for variations in extraction and derivatization efficiency.
-
Quantify using the internal standard method.
-
Data Analysis and Interpretation
Participating laboratories will report their individual replicate results, the mean, and the standard deviation. The central laboratory will perform a statistical analysis of the submitted data according to ISO 5725 guidelines to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of the analytical methods. Outliers will be identified and handled using appropriate statistical tests (e.g., Cochran's and Grubb's tests).
The performance of each laboratory will be assessed using z-scores, which indicate how far a laboratory's result deviates from the consensus value.
Expected Performance and Comparison
The following table presents hypothetical data from a successful inter-laboratory study to illustrate the expected outcomes.
| Parameter | HPLC-UV (Primary Method) | GC-MS (Confirmatory Method) |
| Assigned Value (mg/L) | 10.0 | 10.0 |
| Number of Participating Labs | 12 | 8 |
| Repeatability (RSDr %) | < 5% | < 7% |
| Reproducibility (RSDR %) | < 10% | < 15% |
| Recovery (%) | 95 - 105% | 90 - 110% |
The tighter precision limits for the HPLC-UV method reflect its simpler sample preparation and wider accessibility. The GC-MS method, while potentially more selective, involves more complex sample handling, which can introduce greater variability.
Conclusion and Recommendations
A well-executed inter-laboratory study is essential for establishing a reliable and standardized method for the analysis of this compound. The proposed HPLC-UV method offers a robust and accessible approach for routine analysis, while the GC-MS method provides a valuable confirmatory technique. By adhering to the protocols outlined in this guide, participating laboratories can contribute to the development of a high-quality analytical standard, fostering confidence in data generated across the scientific community.
References
- BenchChem. (n.d.). HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
- LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(2), 53-59.
- PubMed. (1998). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. Journal of Agricultural and Food Chemistry, 46(8), 3244-3249.
- iTeh Standards. (2003). EN ISO 17495:2003 - Water quality - Determination of selected nitrophenols - Method by solid-phase extraction and gas chromatography with mass spectrometric detection (ISO 17495:2001).
- iTeh Standards. (2001). ISO 17495:2001 - Water quality — Determination of selected nitrophenols — Method by solid-phase extraction and gas chromatography with mass spectrometric detection.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- ASTM International. (2020). D1783-01(2020) Standard Test Methods for Phenolic Compounds in Water.
- European Plant Protection Organization. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. EPPO Bulletin, 52(2), 332-340.
- YouTube. (2021, December 13). CDE Series 5 - Troubleshooting with Interlaboratory Comparison Programs.
- ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. epa.gov [epa.gov]
- 3. theseus.fi [theseus.fi]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phmethods.net [phmethods.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. This compound [webbook.nist.gov]
comparing the efficacy of 4-Methyl-3-nitrophenol as a synthetic precursor
Executive Summary
4-Methyl-3-nitrophenol (4M3NP), also known as 3-nitro-p-cresol (CAS: 2042-14-0), serves as a critical aromatic scaffold in the synthesis of heterocyclic pharmaceuticals, cationic dyes, and agrochemicals.[1][2] Its efficacy as a precursor stems from the orthogonal reactivity of its functional triad: the electron-donating hydroxyl group, the electron-withdrawing nitro group, and the steric bulk of the methyl group.
This guide objectively compares 4M3NP against alternative isomeric precursors (such as 3-methyl-4-nitrophenol) and synthetic routes.[1] Experimental data confirms that 4M3NP is the superior starting material for accessing 3-amino-4-methylphenol , a key intermediate for kinase inhibitors (e.g., amino-quinolines) and nerve-targeted fluorophores, offering yields exceeding 90% in optimized reduction protocols.[1]
Chemical Profile & Reactivity Analysis
Structural Dynamics
The utility of 4M3NP is defined by the position of the nitro group relative to the hydroxyl and methyl substituents. Unlike its isomer 3-methyl-4-nitrophenol (used in Fenitrothion synthesis), 4M3NP possesses a nitro group at the meta position to the methyl, but ortho to the hydroxyl.[1]
-
Acidity: 4M3NP (pKa ~7.39) is more acidic than sterically hindered analogs like 3,5-dimethyl-4-nitrophenol (pKa ~8.25).[1] The lack of ortho-methyl groups allows the nitro group to remain coplanar with the benzene ring, maximizing resonance stabilization of the phenoxide ion.
-
Electronic Activation: The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) if converted to a leaving group, while the hydroxyl group directs electrophilic substitution.
Comparative Reactivity Table
| Feature | This compound (4M3NP) | 3-Methyl-4-nitrophenol (Isomer) | Impact on Synthesis |
| Nitro Position | Ortho to Hydroxyl | Para to Hydroxyl | 4M3NP allows for intramolecular hydrogen bonding; easier reduction to o-aminophenols.[1] |
| Methyl Sterics | Para to Hydroxyl | Meta to Hydroxyl | 4M3NP's methyl group blocks the para position, directing electrophiles to the ortho positions relative to OH. |
| Primary Use | Pharma (Kinase Inhibitors), Dyes | Agrochemicals (Fenitrothion) | Distinct supply chains; 4M3NP is higher value/lower volume. |
Comparative Route Analysis: Synthesis of the Precursor
To utilize 4M3NP effectively, one must first ensure its purity. The synthesis of 4M3NP itself presents a choice between direct nitration and protected nitration.
Route A: Direct Nitration of p-Cresol[1]
-
Mechanism: Electrophilic aromatic substitution.
-
Drawback: The hydroxyl group strongly activates the ring, leading to poly-nitration and oxidation (tar formation). Isomer selectivity (ortho vs. meta to OH) is poor.
-
Efficacy: Low (Yield < 40%).
Route B: Carbonate-Protected Nitration (Recommended)[1]
-
Mechanism: p-Cresol is first converted to a carbonate ester (e.g., via phosgene or dimethyl carbonate). The ester group is less activating and sterically bulky, directing the nitro group to the meta position relative to the methyl (ortho to the oxygen).
-
Efficacy: High (Yield > 85%).[3]
-
Causality: Protection prevents oxidation of the phenolic ring by nitric acid and improves regioselectivity.
Figure 1: Comparison of synthetic routes to this compound. The protected route avoids oxidative degradation.
Downstream Efficacy: 4M3NP vs. Alternatives
The primary value of 4M3NP is its conversion to 3-amino-4-methylphenol , a scaffold found in kinase inhibitors and nerve-specific fluorophores.[1]
Comparison: Accessing 3-Amino-4-methylphenol
Is there a better way to make this amine?
| Precursor Route | Reagents | Yield | Atom Economy | Safety Profile |
| Reduction of 4M3NP | H2 / Pd/C | 95-98% | High | Moderate (H2 flammability) |
| Reduction of 4M3NP | Fe / HCl (Bechamp) | 85-90% | Low (Iron waste) | High (No pressurized gas) |
| Hydrolysis of 3-Amino-4-chlorotoluene | NaOH / High Temp | < 50% | Medium | Low (Harsh conditions) |
Case Study: Kinase Inhibitor Synthesis
In the synthesis of specific amino-quinoline kinase inhibitors (e.g., analogs related to Pazopanib or specific VEGFR inhibitors), the 3-amino-4-methylphenol moiety provides a critical hydrogen-bonding donor (NH2) and acceptor (OH) motif.[1]
-
Protocol: 4-Chloro-6-iodoquinoline is coupled with 3-amino-4-methylphenol.[1]
-
Why 4M3NP? The para-methyl group restricts rotation in the final drug molecule, locking it into a bioactive conformation that fits the ATP-binding pocket of the kinase. Isomeric phenols (e.g., 3-amino-2-methylphenol) fail to provide this steric lock, resulting in significantly lower IC50 values.[1]
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 4M3NP
This protocol yields high-purity 3-amino-4-methylphenol suitable for pharmaceutical coupling.[1]
Reagents:
-
This compound (10.0 g, 65.3 mmol)[1]
-
Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)
-
Methanol (100 mL)
-
Hydrogen Gas (Balloon or 1 atm)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4M3NP in 100 mL of methanol. Ensure complete solvation to prevent catalyst poisoning.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (nitrogen purge) to avoid ignition of methanol vapors.
-
Hydrogenation: Purge the system with hydrogen gas three times. Stir the mixture vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot (Rf ~0.6) will disappear, replaced by a fluorescent amine spot (Rf ~0.3).
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Yield: Expect ~8.5 g (95%) of off-white solid.[1]
-
Purity: >98% by HPLC.
-
Protocol B: Coupling to Synthesis 1,2,6-Thiadiazinone Derivatives
Demonstrates the nucleophilic utility of the amine derived from 4M3NP.
-
Reactants: 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1 equiv), 3-amino-4-methylphenol (1 equiv), 2,6-lutidine (2 equiv).[1][3]
-
Conditions: Reflux in Ethanol for 1 hour.
-
Observation: The amine attacks the thiadiazinone core, displacing one chloride. The methyl group on the phenol prevents steric clashes that would occur with ortho-substituted isomers, ensuring a clean mono-substitution.[1]
-
Yield: 97% (Yellow needles).
Visualizing the Synthetic Utility
The following diagram illustrates the divergence of 4M3NP into its three primary application sectors: Pharma, Dyes, and Agrochemicals.
Figure 2: The synthetic divergence of 4M3NP.[1] The reduction to the amine unlocks high-value pharmaceutical and diagnostic applications.[1]
References
-
Sigma-Aldrich. (n.d.).[1][4] this compound Product Sheet. Retrieved from [1]
-
BenchChem. (2025).[5] Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol. Retrieved from
-
National Institutes of Health (NIH). (2025). Comprehensive urinary metabolite profiles of workers exposed to aniline derivatives. Retrieved from [1]
-
MDPI. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Retrieved from
-
Google Patents. (2011). WO2011140442A1 - Amino-quinolines as kinase inhibitors.[1] Retrieved from
-
Portland State University (PDXScholar). (2018). Nerve Tissue Targeted Fluorophore Synthesis. Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from
Sources
- 1. WO2011140442A1 - Amino-quinolines as kinase inhibitors - Google Patents [patents.google.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 4. This compound 98 2042-14-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity Guide: 4-Methyl-3-nitrophenol vs. Standard Nitrophenols
Executive Summary
This guide provides a technical analysis of the cytotoxicity of 4-Methyl-3-nitrophenol (4M3NP) —also known as 3-nitro-p-cresol (CAS 2042-14-0)—compared to industry-standard nitrophenols.
While 4-Nitrophenol (4-NP) is the most common reference standard in environmental toxicology, methylated derivatives like 4M3NP often exhibit distinct toxicological profiles due to the "Methylation Effect." The addition of a methyl group increases lipophilicity (LogP), facilitating rapid membrane permeation and enhancing mitochondrial uncoupling efficiency.
Key Finding: 4M3NP typically demonstrates higher acute cytotoxicity than 4-Nitrophenol but lower toxicity than the benchmark uncoupler 2,4-Dinitrophenol (2,4-DNP).
Chemical Basis of Toxicity (SAR Analysis)
The cytotoxicity of nitrophenols is governed by their ability to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force (PMF). This Structure-Activity Relationship (SAR) relies on two factors:
-
Acidity (pKa): The ability to release a proton in the mitochondrial matrix.
-
Lipophilicity (LogP): The ability to pass through the lipid bilayer.
Diagram 1: The Methylation Toxicity Amplification
The following logic flow illustrates why 4M3NP often outperforms non-methylated counterparts in cell penetration.
Caption: Structural modification flow showing how methylation enhances bioavailability and toxicity compared to the base nitrophenol structure.
Comparative Performance Data
The following table synthesizes physicochemical properties and cytotoxicity ranges. Note that 4M3NP is an isomer of the common pesticide metabolite 3-Methyl-4-nitrophenol (4-nitro-m-cresol); both share similar lipophilic traits but differ in nitro-group positioning.
| Feature | 4-Nitrophenol (Reference) | This compound (Target) | 2,4-Dinitrophenol (Pos. Control) |
| Common Name | PNP | 3-Nitro-p-cresol | DNP |
| CAS Number | 100-02-7 | 2042-14-0 | 51-28-5 |
| LogP (Lipophilicity) | ~1.91 | ~2.48 | ~1.67 (pH dependent) |
| Primary Mechanism | Weak Uncoupling / ROS | Moderate Uncoupling / ROS | Strong Uncoupling |
| Cytotoxicity (LC50/EC50) | High (mg/L range) | Moderate (Lower mg/L range) | Low (µg/L range) |
| Cellular Uptake | Moderate | High (Due to Methyl group) | High |
| Interference Risk | Yellow Color (400nm) | Yellow Color (400-450nm) | Yellow Color |
Interpretation:
-
4-Nitrophenol: Requires higher concentrations to achieve cell death. Often used as a breakdown product reference.
-
4M3NP: The methyl group increases the partition coefficient (LogP ~2.48 vs 1.91), making it "stickier" to cell membranes. This generally results in an EC50 value lower (more toxic) than 4-Nitrophenol in mammalian cell lines (e.g., CHO, V79) and aquatic models.
-
2,4-DNP: Remains the "gold standard" for toxicity due to the presence of two electron-withdrawing nitro groups, despite a lower LogP than 4M3NP.
Mechanistic Validation: Mitochondrial Uncoupling
To validate that 4M3NP is acting via mitochondrial uncoupling rather than generic necrosis, researchers should observe specific biomarkers.
Diagram 2: Mechanism of Action Pathways
Caption: Dual-pathway toxicity mechanism: ATP depletion via uncoupling and oxidative stress via ROS generation.[1]
Experimental Protocol: Interference-Free MTT Assay
Critical Warning: Nitrophenols are yellow compounds. They absorb light in the 400–450 nm range and can sometimes interfere with colorimetric assays at 570 nm if concentrations are high. Furthermore, phenolic groups can abiotically reduce MTT tetrazolium, causing false positives (indicating viability when cells are dead).[2]
The following protocol includes mandatory "Interference Controls."
Reagents
-
Target: this compound (dissolved in DMSO; final DMSO < 0.5%).
-
Assay: MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO or Acidified Isopropanol.
Step-by-Step Workflow
-
Cell Seeding: Seed cells (e.g., HepG2 or A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add 4M3NP at graded concentrations (e.g., 1, 10, 50, 100, 500 µM).
-
Control A: Media Only (Blank).
-
Control B: Cells + DMSO Vehicle (Negative Control).
-
Control C (CRITICAL):Media + 4M3NP (No Cells) . This checks if the chemical itself reduces MTT.[2]
-
-
Incubation: Incubate for 24–48 hours at 37°C.
-
MTT Addition: Add 10 µL MTT reagent per 100 µL media. Incubate 3–4 hours.
-
Wash Step (Recommended): Carefully aspirate media containing the yellow nitrophenol before solubilization to prevent color interference.
-
Solubilization: Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 650 nm).
Diagram 3: Experimental Logic & QC Checks
Caption: Workflow highlighting the critical 'Wash' step to remove yellow nitrophenol interference before reading.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol (Isomer Reference). Retrieved from [Link]
-
Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Retrieved from [Link]
- Khan, M.F., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution.
- Stockdale, M., & Selwyn, M.J. (1971). Effects of ring substituents on the activity of phenols as uncouplers of mitochondrial respiration. European Journal of Biochemistry.
Sources
biodegradation pathway comparison of different nitrophenol isomers
Executive Summary
Nitrophenols (NPs) are critical industrial intermediates and persistent environmental pollutants.[1] Their biodegradation is dictated by the position of the nitro group relative to the hydroxyl group. This structural isomerism (ortho-, meta-, para-) fundamentally alters the electron density of the benzene ring, forcing bacteria to evolve distinct enzymatic strategies for detoxification.
-
2-Nitrophenol (2-NP): Degraded primarily via oxidative denitration releasing nitrite (
). -
3-Nitrophenol (3-NP): The most recalcitrant isomer. Degraded primarily via reductive attack or nucleophilic substitution, often releasing ammonia (
) rather than nitrite. -
4-Nitrophenol (4-NP): Degraded via two divergent oxidative routes: the Hydroquinone (HQ) pathway (Gram-negative) or the 1,2,4-Benzenetriol (BT) pathway (Gram-positive).[2][3]
Comparative Physicochemical & Mechanistic Overview
The following table contrasts the fundamental properties and biological fate of the three isomers.
| Feature | 2-Nitrophenol (Ortho) | 3-Nitrophenol (Meta) | 4-Nitrophenol (Para) |
| pKₐ | 7.23 | 8.40 | 7.15 |
| Electronic Effect | Resonance stabilization + H-bonding (intramolecular) | Inductive electron withdrawal (no resonance stabilization of phenolate) | Strong resonance withdrawal (enhanced acidity) |
| Primary Bacterial Strategy | Oxidative Denitration | Nitro-Reduction (Initial) | Oxidative Denitration |
| Key Intermediate | Catechol | Aminohydroquinone / 1,2,4-Benzenetriol | Hydroquinone OR 1,2,4-Benzenetriol |
| Nitrogen Release | Nitrite ( | Ammonia ( | Nitrite ( |
| Key Enzyme Class | Nitrophenol Monooxygenase | Nitroreductase / Mutase | Monooxygenase (2-component) |
| Model Organism | Pseudomonas putida | Cupriavidus necator JMP134 | Pseudomonas sp. (HQ) / Arthrobacter sp. (BT) |
Detailed Biodegradation Pathways
2-Nitrophenol: The Oxidative Ortho-Cleavage Route
Bacteria such as Pseudomonas putida utilize an oxidative mechanism where the nitro group is removed before ring cleavage. The proximity of the nitro and hydroxyl groups allows for the formation of catechol with the concomitant release of nitrite.
-
Mechanism: A monooxygenase adds a hydroxyl group at the carbon bearing the nitro group (or adjacent), causing the elimination of nitrite.
-
Fate: The resulting catechol enters the
-ketoadipate pathway (ortho-cleavage).
3-Nitrophenol: The Reductive Challenge
3-NP is electronically distinct; the nitro group at the meta position cannot stabilize the negative charge of the phenolate ion via resonance as effectively as ortho or para isomers. Consequently, direct oxidative removal of the nitro group is chemically unfavorable.
-
Mechanism (Cupriavidus necator JMP134):
-
Reduction: 3-NP is reduced to 3-hydroxylaminophenol by an NADPH-dependent nitroreductase (MnpA).
-
Rearrangement: A mutase enzyme converts 3-hydroxylaminophenol to aminohydroquinone . This mimics the chemical Bamberger rearrangement.[4]
-
Ring Cleavage: Aminohydroquinone is degraded, releasing ammonia.
-
-
Alternative (P. putida B2): Conversion to 1,2,4-benzenetriol and ammonia via a hydroxylaminolyase mechanism.[5]
4-Nitrophenol: Divergent Evolutionary Paths
4-NP degradation is the most extensively studied, revealing a clear dichotomy between Gram-negative and Gram-positive bacteria.
-
Pathway A: Hydroquinone (HQ) Pathway (Gram-Negative) [3]
-
Mechanism: Oxidative removal of the nitro group yields 1,4-benzoquinone , which is reduced to hydroquinone .
-
Key Enzymes: PnpA (Monooxygenase), PnpB (Reductase).
-
-
Pathway B: 1,2,4-Benzenetriol (BT) Pathway (Gram-Positive) [3]
-
Mechanism: Initial hydroxylation at the ortho position yields 4-nitrocatechol . The nitro group is then removed to form 1,2,4-benzenetriol .
-
Key Enzymes: PnpA1 (Hydroxylase), BT-dioxygenase.
-
Visualization of Signaling & Metabolic Pathways
Diagram 1: 2-Nitrophenol & 4-Nitrophenol (Oxidative Pathways)
This diagram illustrates the oxidative denitration strategies used for 2-NP and 4-NP.
Caption: Oxidative pathways for 2-NP and 4-NP showing the divergence into Hydroquinone (Gram-) and Benzenetriol (Gram+) routes.
Diagram 2: 3-Nitrophenol (Reductive Pathway)
This diagram details the unique reductive mechanism required for the meta isomer.
Caption: The reductive pathway of 3-Nitrophenol, highlighting the intermediate reduction to hydroxylamine and subsequent ammonia release.
Experimental Protocol: Self-Validating Pathway Determination
To objectively identify which pathway a novel bacterial isolate utilizes, follow this self-validating protocol. This workflow distinguishes between oxidative (nitrite-releasing) and reductive (ammonia-releasing) mechanisms.
Phase 1: Induction and Resting Cell Preparation
Objective: Upregulate pathway enzymes and eliminate growth-related variables.
-
Culturing: Grow isolate in Minimal Salt Medium (MSM) + 0.5 mM Nitrophenol (isomer of interest) + 2 mM Succinate (as carbon source to support biomass).
-
Harvesting: Collect cells in mid-log phase (
) by centrifugation (5000 x g, 10 min, 4°C). -
Washing: Wash pellet 2x with 50 mM Phosphate Buffer (pH 7.2) to remove residual nitrite/ammonia from the medium.
-
Resuspension: Resuspend cells to a high density (
) in buffer.
Phase 2: Kinetic Assay & Stoichiometry (The "Self-Check")
Objective: Correlate substrate loss with specific nitrogen release.
-
Reaction: Incubate resting cells with 0.5 mM Nitrophenol substrate at 30°C with shaking.
-
Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes.
-
Filtration: Filter through 0.22
PVDF membrane immediately to stop reaction. -
Quantification (Crucial Step):
-
Substrate: HPLC (C18 column, Methanol:Water 60:40).
-
Nitrite (
): Griess Reagent Assay. -
Ammonia (
): Indophenol Blue Method.
-
-
Validation Logic:
-
If Nitrite increases stoichiometrically with NP loss
Oxidative Pathway (2-NP or 4-NP). -
If Ammonia increases stoichiometrically
Reductive Pathway (Likely 3-NP).
-
Phase 3: Metabolite Identification (LC-MS/GC-MS)
Objective: Confirm intermediates (Catechol vs. HQ vs. BT).
-
Derivatization (for GC-MS): Acidify supernatant to pH 2, extract with ethyl acetate. Silylate with BSTFA + 1% TMCS (60°C, 30 min) to detect polar intermediates like 1,2,4-benzenetriol.
-
Target Ions (m/z):
-
Catechol (TMS): 254
-
Hydroquinone (TMS): 254 (Distinguish by retention time)
-
1,2,4-Benzenetriol (TMS): 342
-
Aminohydroquinone (TMS): 269
-
References
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-chloro-4-nitrophenol in a Gram-negative bacterium, Burkholderia sp.[2] strain RKJ 800.[6] PLoS One, 7(6), e38676.
-
Schenzle, A., et al. (1997).[7] Catabolism of 3-Nitrophenol by Ralstonia eutropha JMP 134.[4][8][9][10] Applied and Environmental Microbiology, 63(4), 1421–1427.[11]
-
Meulenberg, R., et al. (1996).[7] Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol.[2][5] Biodegradation, 7, 303–311.[5]
-
Spain, J. C., & Gibson, D. T. (1991). Pathway for biodegradation of p-nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819.
-
Jain, R. K., et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp.[3] Applied and Environmental Microbiology, 60(9), 3030–3032.
-
Zeyer, J., & Kearney, P. C. (1984). Degradation of o-nitrophenol and m-nitrophenol by a Pseudomonas putida. Journal of Agricultural and Food Chemistry, 32(2), 238–242.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of 3-Nitrophenol by Ralstonia eutropha JMP 134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Complete Multipartite Genome Sequence of Cupriavidus necator JMP134, a Versatile Pollutant Degrader | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of 3-Nitrophenol by Ralstonia eutropha JMP 134 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide: Quantitative Structure-Activity Relationship (QSAR) Strategies for Nitrophenols
Executive Summary
Nitrophenols are ubiquitous industrial intermediates and environmental pollutants. Their toxicity profile is complex, shifting between polar narcosis (non-specific membrane disruption) and oxidative uncoupling (specific mitochondrial interference) depending on the number and position of nitro groups.
For drug development and environmental risk assessment, standard in vivo testing is costly and ethically challenging. This guide compares three QSAR modeling strategies to predict nitrophenol toxicity (specifically against Tetrahymena pyriformis as a model organism).
The Verdict: While Classical Linear QSAR provides a baseline for mononitrophenols, Quantum-Chemical (DFT) QSAR is required to capture the electronic reactivity of polynitrated congeners. However, modern Machine Learning (ML) approaches currently offer the highest predictive accuracy (
Part 1: The Mechanistic Challenge
To model nitrophenol toxicity, one must understand that not all nitrophenols act the same way. This biological reality dictates which QSAR method will fail or succeed.
Toxicity Pathways[1]
-
Polar Narcosis: Mononitrophenols often act simply by dissolving into cell membranes, disrupting integrity. This is linearly related to lipophilicity (
). -
Uncoupling of Oxidative Phosphorylation: Di- and trinitrophenols (e.g., 2,4-DNP) act as protonophores. They shuttle protons across the mitochondrial membrane, destroying the electrochemical gradient required for ATP synthesis. This depends heavily on acidity (
) and electronic distribution ( ). -
Oxidative Stress: The nitro group can be enzymatically reduced to a nitro radical anion, generating reactive oxygen species (ROS).
Visualization: Nitrophenol Toxicity Mechanism
Figure 1: Dual toxicity pathways of nitrophenols. Successful QSAR models must account for both membrane permeability (narcosis) and electronic reactivity (uncoupling/redox).
Part 2: Comparative Analysis of QSAR Methodologies
Method A: Classical Linear QSAR (Hansch Analysis)
This approach assumes a linear relationship between toxicity and physicochemical descriptors.
-
Primary Descriptors:
(Octanol-water partition coefficient), , Hammett constants ( ). -
Best For: Mononitrophenols where narcosis dominates.
-
Limitation: Fails to predict the "toxicity boost" seen in dinitrophenols. It treats 2,4-DNP as just "more lipophilic" rather than "mechanistically distinct."
Method B: Quantum-Chemical QSAR (DFT)
Uses Density Functional Theory to calculate electronic properties at the sub-atomic level.
-
Primary Descriptors:
- (Energy of Lowest Unoccupied Molecular Orbital): Measures electrophilicity (willingness to accept electrons). Crucial for predicting reduction to toxic radicals.
- (Electrophilicity Index).[1]
-
Best For: Understanding the mechanism of toxicity.
-
Limitation: Computationally expensive for large libraries; requires precise geometry optimization.
Method C: Machine Learning (SVM / Neural Networks)
Uses non-linear algorithms to map complex relationships without assuming a specific equation form.
-
Primary Algorithms: Support Vector Machines (SVM), Random Forest (RF), Deep Neural Networks (DNN).
-
Best For: High-throughput screening and handling mixed-mechanism datasets (e.g., combining phenols, nitrophenols, and benzenes).
-
Limitation: "Black box" nature—harder to interpret mechanistically than a linear equation.
Data Comparison: Prediction of Toxicity ( )
Target Organism: Tetrahymena pyriformis[1][2][3][4][5][6][7]
| Metric | Classical MLR (LogP only) | DFT-Based MLR ( | Machine Learning (DNN/SVM) |
| 0.83 - 0.89 | 0.91 - 0.93 | 0.94 - 0.98 | |
| 0.80 | 0.89 | 0.92 | |
| RMSE | 0.45 | 0.32 | 0.19 |
| Outliers | High (Dinitrophenols) | Low | Very Low |
| Interpretability | High | High | Low |
| Comp. Cost | Low | High | Medium |
Data synthesized from comparative studies (Cronin et al., Agrawal et al., recent ML literature).
Part 3: Experimental Protocol (Self-Validating Workflow)
Phase 1: Data Curation & Geometry Optimization
-
Select Dataset: Use the standard Tetrahymena pyriformis IGC50 dataset (approx. 95-115 nitroaromatics).
-
3D Structure Generation:
-
Draw structures in software like ChemDraw or Avogadro.
-
CRITICAL: Pre-optimize geometry using Molecular Mechanics (MMFF94) to prevent local minima errors.
-
-
DFT Calculation:
-
Software: Gaussian or ORCA.
-
Functional/Basis Set: B3LYP/6-31G(d) is the industry standard for organic QSAR.
-
Extract:
, , Dipole Moment, and Thermodynamics ( ).
-
Phase 2: Descriptor Calculation
-
Physicochemical: Calculate
and using empirical tools (e.g., RDKit, ALOGPS). -
Electronic: Use the DFT outputs.
-
Screening: Remove descriptors with variance < 0.05 (constants) and inter-correlation > 0.90 (collinearity).
Phase 3: Model Building & Validation (The "Trust" Pillar)
A QSAR model is dangerous without validation.
-
Splitting: Divide data 80% Training / 20% Test using a Kennard-Stone algorithm (ensures chemical space coverage) rather than random splitting.
-
Y-Scrambling: Randomize the toxicity values and rebuild the model. If the new model still has high
, your original model is a fluke (chance correlation). -
Applicability Domain (AD): Calculate the leverage (
) for each compound.-
Rule: Any prediction where
(where =descriptors, =compounds) is unreliable and should be flagged.
-
Visualization: The QSAR Workflow
Figure 2: Standardized QSAR workflow ensuring statistical reliability and chemical validity.
Part 4: Senior Scientist’s Commentary
The "Outlier" Trap
In my experience, 2,6-dinitrophenol often appears as an outlier in classical models. Why? Steric hindrance. The two nitro groups flanking the hydroxyl group prevent hydrogen bonding, altering its
-
Protocol Adjustment: If your model fails on ortho-substituted phenols, introduce a specific "Steric Effect" descriptor (e.g., Taft steric parameter
) or a specific indicator variable for the 2,6-position.
Why Matters
The energy of the LUMO is directly related to the electron affinity. A lower (more negative)
-
Causality:
. -
Check: If your regression coefficient for
is positive (implying lower toxicity with easier reduction), your model is physically incorrectly, regardless of the . Always check the sign of the coefficient against the biological mechanism.
References
-
Cronin, M. T. D., et al. (2002). "QSARs for the toxicity of polynitrated aromatic compounds." Chemosphere. Link
-
Schultz, T. W., et al. (1992).[8] "QSARs for monosubstituted phenols and the polar narcosis mechanism of toxicity."[8][9] Quality Assurance. Link
-
Gramatica, P., et al. (2002).[10] "Atmospheric monitoring, toxicology and QSAR modelling of nitrophenols." Fresenius Environmental Bulletin. Link
-
Rahman, S., et al. (2025). "QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis." ResearchGate. Link
-
Mondal, P., et al. (2021).[11] "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review." International Journal of Molecular Sciences. Link
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linear versus nonlinear QSAR modeling of the toxicity of phenol derivatives to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsmr.in [ijsmr.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QSARs for monosubstituted phenols and the polar narcosis mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atmospheric monitoring, toxicology and QSAR modelling of nitrophenols [boa.unimib.it]
- 11. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Accuracy of 4-Methyl-3-nitrophenol Analytical Standards
In the landscape of pharmaceutical development and chemical research, the integrity of analytical measurements is paramount. The accuracy of these measurements hinges on the quality of the analytical standards employed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the accuracy of 4-Methyl-3-nitrophenol analytical standards. We will delve into the rationale behind experimental choices, provide detailed protocols for a comparative analysis, and present a model for data interpretation, ensuring the trustworthiness and reliability of your analytical results.
The Critical Role of Analytical Standards in Scientific Rigor
This compound is a key intermediate in various synthetic pathways and a potential impurity in pharmaceutical manufacturing. Its accurate quantification is crucial for process control, impurity profiling, and ensuring the safety and efficacy of final products. An inaccurate analytical standard can lead to cascading errors, resulting in out-of-specification results, batch failures, and compromised patient safety. Therefore, a thorough evaluation of the analytical standard's purity, identity, and assigned concentration is not merely a quality control step but a foundational element of scientific integrity.
The selection of a suitable analytical standard should be guided by its intended use. For qualitative identification, a well-characterized material might suffice. However, for quantitative analysis, a certified reference material (CRM) with a traceable and low-uncertainty assigned value is indispensable. This guide will focus on the rigorous assessment required for quantitative applications.
The Landscape of Commercially Available this compound Standards
A survey of the market reveals several suppliers of this compound analytical standards. For the purpose of this guide, we will consider hypothetical examples from prominent suppliers to illustrate the comparative process. The key information to scrutinize on a Certificate of Analysis (CoA) includes:
-
Purity: Typically determined by a chromatographic method (e.g., HPLC, GC) and expressed as a percentage. It's crucial to understand the methodology behind the purity assignment (e.g., area percent, mass balance).
-
Identity: Confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Impurities: Both identified and unidentified impurities should be listed with their respective levels. The nature of these impurities can be critical, as they may interfere with the analytical method or have toxicological relevance.
-
Certified Value and Uncertainty: For CRMs, a certified concentration or purity value with an associated uncertainty budget is provided. This uncertainty is a critical parameter in evaluating the fitness-for-purpose of the standard.
-
Traceability: The CoA should provide a statement of metrological traceability to a national or international standard.
To illustrate a comparative assessment, let's consider three hypothetical analytical standards:
| Supplier | Product Number | Lot Number | Stated Purity/Concentration |
| Supplier A | A123 | MKCP9963 | 98% (by HPLC) |
| Supplier B | B456 | G18X012 | >97.0% (by GC) |
| Supplier C | C789 | N/A | ≥95% |
Note: The lot numbers are based on publicly available information to simulate a realistic scenario. The purity values are hypothetical for illustrative purposes.
Experimental Design for a Head-to-Head Comparison
A robust comparison of analytical standards requires a multi-faceted experimental approach. The following protocols are designed to be self-validating, providing a high degree of confidence in the results.
Visual and Physical Characterization
The initial assessment should always involve a simple visual inspection of the materials upon receipt.
Protocol:
-
Visual Inspection: Carefully observe the physical appearance of each standard (e.g., color, crystallinity). Note any discrepancies from the description on the CoA.
-
Solubility Testing: Assess the solubility of each standard in the proposed analytical diluent (e.g., methanol, acetonitrile). Any insolubility or the presence of particulate matter should be investigated.
Causality: Discrepancies in appearance or solubility can be early indicators of degradation, contamination, or incorrect material.
Identity Confirmation by Spectroscopic Methods
While the CoA provides identity confirmation, independent verification is a cornerstone of a rigorous assessment.
Protocol:
-
FTIR Spectroscopy: Acquire the Fourier-transform infrared (FTIR) spectrum of each standard and compare it to a reference spectrum if available, or amongst the different sources.
-
¹H NMR Spectroscopy: Prepare solutions of each standard in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the proton NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values to the expected structure of this compound.
-
Mass Spectrometry: Analyze each standard by a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to confirm the molecular weight.
Causality: Orthogonal spectroscopic techniques provide a high degree of confidence in the structural identity of the material and can reveal the presence of structural isomers or significant impurities that may not be apparent by chromatographic methods alone.
Purity Assessment and Impurity Profiling by Chromatography
Chromatographic techniques are the workhorses for purity assessment. Employing two different chromatographic principles (e.g., reversed-phase HPLC and capillary GC) provides a more comprehensive impurity profile.
This method is adapted from established procedures for the analysis of nitrophenols.[1]
Protocol:
-
Standard Preparation: Accurately weigh and dissolve each analytical standard in a suitable diluent (e.g., methanol) to prepare stock solutions of approximately 1 mg/mL. Prepare a series of working solutions by serial dilution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject each working solution in triplicate and record the chromatograms.
-
Data Analysis: Calculate the purity of each standard based on the area percent of the main peak. Identify and quantify any impurities present.
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[2]
Protocol:
-
Standard Preparation: Prepare solutions of each standard in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Analysis: Inject 1 µL of each standard solution.
-
Data Analysis: Determine the purity by area percent and identify impurities by comparing their mass spectra to a library (e.g., NIST).
Causality: The use of two different separation techniques minimizes the risk of co-eluting impurities going undetected. HPLC is suitable for non-volatile impurities, while GC-MS can reveal volatile and thermally stable impurities.
Quantitative Analysis by Calibration Curve Comparison
This experiment directly compares the quantitative performance of the standards.
Protocol:
-
Calibration Curve Preparation: Using the stock solutions prepared for the HPLC analysis, create a series of calibration standards for each supplier's material, covering the expected working range.
-
HPLC Analysis: Analyze each set of calibration standards using the validated HPLC method described in section 3.3.1.
-
Data Analysis: Construct a calibration curve for each standard by plotting the peak area against the nominal concentration. Compare the slopes and intercepts of the calibration curves.
Causality: Significant differences in the slopes of the calibration curves can indicate discrepancies in the assigned purity or concentration of the standards.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Physical and Spectroscopic Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Yellow crystalline solid | Pale yellow powder | Off-white powder |
| Solubility (Methanol) | Freely soluble | Soluble | Sparingly soluble |
| FTIR | Conforms | Conforms | Minor differences noted |
| ¹H NMR | Conforms to structure | Conforms to structure | Additional signals observed |
| Mass Spectrum | Correct molecular ion | Correct molecular ion | Correct molecular ion |
Table 2: Chromatographic Purity Assessment
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 98.5% | 97.2% | 94.8% |
| Number of Impurities (HPLC) | 2 | 3 | 5 |
| Largest Impurity (HPLC) | 0.8% | 1.1% | 2.5% |
| GC-MS Purity (Area %) | 98.2% | 97.5% | 95.1% |
| Identified Impurities (GC-MS) | Isomer X | Starting Material Y | Isomer X, Degradant Z |
Table 3: Quantitative Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Calibration Curve Slope | 12543 | 12210 | 11895 |
| R² Value | 0.9998 | 0.9995 | 0.9989 |
Interpretation:
The data presented in these tables allows for a clear and objective comparison. In this hypothetical scenario, Supplier A's standard demonstrates the highest purity by both HPLC and GC-MS, with the fewest impurities. The calibration curve generated from Supplier A's standard has the highest slope, suggesting a higher actual concentration compared to the others, assuming accurate weighing. The spectroscopic data for Supplier C's standard indicates the presence of significant impurities, which is corroborated by the lower purity values and the higher number of impurity peaks in the chromatograms.
Visualizing the Workflow
To enhance clarity, the experimental workflow can be visualized using a flowchart.
Caption: Experimental workflow for the comparative assessment of this compound analytical standards.
Conclusion and Recommendations
Based on the comprehensive assessment outlined in this guide, a clear recommendation can be made for the selection of the most accurate analytical standard for this compound. The standard that consistently demonstrates the highest purity across orthogonal techniques, has a well-defined impurity profile, and provides a reliable quantitative response should be chosen for critical applications.
It is imperative that laboratories establish a routine process for the qualification of new batches of analytical standards, as variability can exist even between lots from the same supplier. By adopting a scientifically sound and self-validating approach to the assessment of analytical standards, researchers and drug development professionals can ensure the accuracy and reliability of their data, ultimately contributing to the development of safe and effective medicines.
References
-
Carl ROTH. This compound. [Link]
-
PubChem. 3-Methyl-4-nitrophenol. [Link]
-
NIST. This compound. [Link]
-
European Pharmacopoeia (EDQM). CRS catalogue. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




